N-Carboxyethylrhodanine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S2/c8-4-3-12-6(11)7(4)2-1-5(9)10/h1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAHCTPCIUXXTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220494 | |
| Record name | 3-Thiazolidinepropionic acid, 4-oxo-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7025-19-6 | |
| Record name | 3-(4-Oxo-2-thioxothiazolidin-3-yl)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7025-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thiazolidinepropionic acid, 4-oxo-2-thioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007025196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7025-19-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97091 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 3-Thiazolidinepropionic acid, 4-oxo-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxo-2-thioxothiazolidine-3-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
N-Carboxyethylrhodanine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Carboxyethylrhodanine, also known as Rhodanine-3-propionic acid, is a heterocyclic organic compound belonging to the rhodanine family. While historically utilized in the synthesis of organic dyes, recent research has illuminated its potential as a bioactive molecule, particularly as a potent enzyme inhibitor. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, and known biological activities. Special emphasis is placed on its role as a tyrosinase inhibitor and the associated implications for drug development, particularly in the context of hyperpigmentation disorders. This document adheres to stringent data presentation and visualization standards to facilitate advanced research and development.
Chemical and Physical Properties
This compound is a rhodanine derivative characterized by a carboxyethyl group attached to the nitrogen atom of the rhodanine ring. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 7025-19-6 | --INVALID-LINK-- |
| Molecular Formula | C₆H₇NO₃S₂ | --INVALID-LINK-- |
| Molecular Weight | 205.25 g/mol | --INVALID-LINK-- |
| Alternate Names | Rhodanine-3-propionic Acid | --INVALID-LINK-- |
| Appearance | Not specified in literature | |
| Solubility | Soluble in sterile physiological saline containing 30% ethanol (for experimental use) |
Synthesis of this compound (Rhodanine-3-propionic Acid)
The synthesis of this compound, as a member of the rhodanine-3-carboxyalkyl acid family, generally follows a well-established chemical pathway. The following protocol is a generalized procedure based on the synthesis of related compounds.
Experimental Protocol: General Synthesis of Rhodanine-3-carboxyalkyl Acids
This procedure is adapted from the synthesis of rhodanine-3-acetic and rhodanine-3-propionic acid derivatives.
Materials:
-
Appropriate amino acid (in this case, β-alanine for the propionic acid derivative)
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS₂)
-
Chloroacetic acid
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
A solution of potassium hydroxide in water is prepared.
-
The corresponding amino acid (β-alanine) is added to the KOH solution.
-
The resulting solution is cooled to 5–10 °C.
-
Carbon disulfide is added to the cooled solution, and the mixture is stirred at 5–10 °C for 6 hours.
-
The cooling bath is removed, and stirring is continued at room temperature for 24 hours.
-
A solution of chloroacetic acid in water is then added to the reaction mixture.
-
The resulting solution is acidified with hydrochloric acid to precipitate the crude product.
-
The precipitate is filtered, washed, and can be further purified by crystallization.
Biological Activity and Mechanism of Action
While the rhodanine scaffold is present in a wide range of biologically active compounds, specific data for this compound has only recently emerged. The primary documented activity is its potent inhibition of the enzyme tyrosinase.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in skin, hair, and eyes. Overactivity of tyrosinase can lead to hyperpigmentation disorders.
A recent study identified this compound as a potent inhibitor of mushroom tyrosinase. The quantitative data from this study is presented below.
| Compound | IC₅₀ (mM) | Reference |
| This compound | 0.7349 | |
| Arbutin (control) | 38.37 |
Experimental Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay
This protocol is based on the methodology used to determine the tyrosinase inhibitory activity of this compound.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
This compound (test compound)
-
Phosphate-buffered saline (PBS), pH 6.8
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Prepare solutions of mushroom tyrosinase and L-DOPA in PBS.
-
Prepare various concentrations of this compound, dissolving it first in DMSO and then diluting with PBS.
-
In a 96-well plate, add the tyrosinase solution to each well.
-
Add the different concentrations of the this compound solution to the respective wells.
-
Pre-incubate the plate at a controlled temperature.
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals using a microplate reader.
-
The rate of dopachrome formation is determined from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway: Melanogenesis
This compound's inhibition of tyrosinase directly impacts the melanogenesis signaling pathway. Tyrosinase is a critical enzyme in this pathway, catalyzing the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor for melanin synthesis. By inhibiting tyrosinase, this compound effectively blocks these initial and rate-limiting steps of melanogenesis.
The melanogenesis pathway is primarily regulated by the α-melanocyte-stimulating hormone (α-MSH) binding to the melanocortin 1 receptor (MC1R). This initiates a cascade involving cyclic AMP (cAMP) and protein kinase A (PKA), leading to the phosphorylation of the CREB transcription factor. Activated CREB upregulates the expression of microphthalmia-associated transcription factor (MITF), which in turn promotes the transcription of tyrosinase and other related enzymes.
Considerations for Drug Development
The potent tyrosinase inhibitory activity of this compound makes it a promising candidate for the development of topical agents for treating hyperpigmentation disorders such as melasma, post-inflammatory hyperpigmentation, and solar lentigines.
However, it is important to note that rhodanine-containing compounds have been flagged as potential Pan-Assay Interference Compounds (PAINS). PAINS are molecules that can show activity in multiple assays through non-specific mechanisms, which can lead to false-positive results in high-throughput screening. Therefore, any drug development program involving this compound should include rigorous secondary and counter-screening assays to confirm its specific mechanism of action and rule out non-specific activities.
Conclusion
This compound is a rhodanine derivative with newly discovered potential as a potent tyrosinase inhibitor. Its ability to modulate the melanogenesis pathway suggests its utility in the development of dermatological agents. Further research is warranted to fully elucidate its pharmacological profile, including its specificity, safety, and efficacy in relevant preclinical models. The detailed experimental outlines and pathway diagrams provided in this guide are intended to serve as a foundational resource for researchers and drug development professionals in this endeavor.
N-Carboxyethylrhodanine: A Technical Guide to its Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
N-Carboxyethylrhodanine, systematically known as 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid, is a heterocyclic organic compound featuring a rhodanine core functionalized with a carboxyethyl group at the nitrogen atom. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential mechanisms of action of this compound, serving as a valuable resource for researchers in drug discovery and development.
Core Structure and Chemical Identity
This compound belongs to the rhodanine family, which is characterized by a thiazolidine-4-one ring with a thiocarbonyl group at position 2. The addition of a propanoic acid chain at the N-3 position introduces a key functional group that can influence its physicochemical properties and biological interactions.
IUPAC Name: 3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid[1] CAS Number: 7025-19-6[1][2] Chemical Formula: C6H7NO3S2[1]
Physicochemical Properties
The physicochemical properties of this compound are crucial for its behavior in biological systems, including solubility, permeability, and target binding. While experimental data for the parent compound is limited, computational predictions and data from closely related analogs provide valuable insights.
| Property | Value | Source |
| Molecular Weight | 205.27 g/mol | PubChem |
| XLogP3 | 0.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 85.9 Ų | PubChem |
| SMILES | O=C(O)CCN1C(=S)SCC1=O | [2] |
Note: The data presented above for this compound (propanoic acid derivative) and its close analog 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid is based on computational predictions from PubChem.[3]
Synthesis of this compound and its Derivatives
The synthesis of the this compound core and its subsequent modification, typically at the 5-position of the rhodanine ring, is a well-established process in organic chemistry.
General Synthesis of the this compound Scaffold
A common route to N-substituted rhodanines involves the reaction of an amine with carbon disulfide and a haloacetic acid derivative. For this compound, β-alanine can be used as the starting amine.
References
N-Carboxyethylrhodanine CAS number 5718-83-2
An In-depth Technical Guide to N-Carboxymethylrhodanine (CAS 5718-83-2)
Disclaimer: The provided CAS number, 5718-83-2, corresponds to N-Carboxymethylrhodanine , also known as (4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid or Rhodanine-N-acetic acid. The user-specified topic "N-Carboxyethylrhodanine" refers to a different molecule, 3-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid. This guide will focus on the compound associated with the specified CAS number.
Introduction
N-Carboxymethylrhodanine is a heterocyclic organic compound featuring a rhodanine core functionalized with an acetic acid group at the nitrogen atom. This molecule has garnered significant attention in medicinal chemistry and drug discovery, not primarily as a therapeutic agent itself, but as a crucial scaffold and synthetic intermediate. Its versatile structure allows for further modification, particularly at the C-5 position of the rhodanine ring, leading to a vast library of derivatives with a broad spectrum of biological activities. Rhodanine-based compounds have been investigated for their potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents, among others.[1] This document provides a comprehensive technical overview of its synthesis, physicochemical properties, and its role as a foundational structure in the development of pharmacologically active agents.
Physicochemical Properties
N-Carboxymethylrhodanine is typically a pale yellow crystalline powder.[1] Its key physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| CAS Number | 5718-83-2 | [1] |
| Molecular Formula | C₅H₅NO₃S₂ | |
| Molecular Weight | 191.23 g/mol | |
| Appearance | Pale yellow fine crystalline powder | [1] |
| Melting Point | 145-149 °C | ChemScene, ECHEMI |
| Boiling Point (Predicted) | 375.4 °C at 760 mmHg | ECHEMI |
| Density (Predicted) | 1.7 g/cm³ | ECHEMI |
| pKa (Predicted) | 3.75 ± 0.10 | [1] |
| Solubility | Soluble in methanol (25 mg/mL) | [1] |
| Water Solubility | >28.7 µg/mL | ECHEMI |
| SMILES | O=C(O)CN1C(=O)CSC1=S | |
| InChIKey | JGRMXPSUZIYDRR-UHFFFAOYSA-N | [1] |
Synthesis and Reaction Mechanisms
N-Carboxymethylrhodanine serves as a key building block for a multitude of more complex, biologically active molecules. Its own synthesis is well-established, and it is readily used in subsequent reactions, most notably the Knoevenagel condensation.
Synthesis of N-Carboxymethylrhodanine
A common and efficient method for synthesizing the core compound is a one-pot, multi-component reaction involving glycine, carbon disulfide, and a chloroacetate salt, often under microwave irradiation to accelerate the reaction.[2]
Knoevenagel Condensation for Derivative Synthesis
The most significant utility of N-Carboxymethylrhodanine is as a substrate for Knoevenagel condensation. The active methylene group at the C-5 position of the rhodanine ring readily reacts with various aldehydes and ketones, typically in the presence of a base catalyst like piperidine or sodium acetate in a solvent such as ethanol or acetic acid. This reaction introduces diverse substituents at the C-5 position, which is critical for tuning the biological activity of the resulting derivatives.[3][4]
Biological and Pharmacological Activities
Derivatives of N-Carboxymethylrhodanine have been identified as inhibitors of a wide array of biological targets. The core structure acts as a pharmacophore, with the C-5 substituent largely defining the specific activity and potency.
Enzyme Inhibition
-
Aldose Reductase (ALR2): The rhodanine-N-acetic acid scaffold is the backbone of Epalrestat, an approved drug in several countries for treating diabetic neuropathy.[5][6] Epalrestat and related derivatives inhibit aldose reductase, the first enzyme in the polyol pathway. In hyperglycemic conditions, this pathway converts glucose to sorbitol, the accumulation of which leads to osmotic stress and cellular damage in tissues like nerves, retina, and kidneys.[5]
-
Other Enzymes: Derivatives have shown inhibitory activity against various other enzymes, including:
-
Fungal Protein Mannosyl Transferase 1 (PMT1): Certain derivatives inhibit Candida albicans PMT1 with IC₅₀ values in the sub-micromolar range (0.2-0.5 µM), representing a potential antifungal mechanism.[7][8]
-
Histone Acetyltransferases (HATs): The scaffold has been used to develop inhibitors of HATs, which are important targets in cancer therapy.[4]
-
α-Amylase: Some novel derivatives have been studied as α-amylase inhibitors for potential anti-diabetic applications.[9]
-
Anticancer Activity
Recent studies have explored amide-functionalized derivatives of rhodanine-N-acetic acid as anticancer agents.[10][11] These compounds have been shown to disrupt microtubule dynamics, a mechanism shared by successful chemotherapeutics like Taxol. One potent derivative, I20 , exhibited IC₅₀ values between 7.0 and 20.3 µM against A549 (lung), PC-3 (prostate), and HepG2 (liver) cancer cell lines.[11] The proposed mechanism involves binding to tubulin and promoting protofilament assembly, leading to cell cycle arrest and apoptosis.[11]
Antimicrobial Activity
N-Carboxymethylrhodanine derivatives have demonstrated potent activity against Gram-positive bacteria, including multidrug-resistant strains like MRSA (methicillin-resistant Staphylococcus aureus).[12] The N-carboxymethyl moiety is considered essential for this activity. Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported in the low µg/mL range (1–32 µg/mL).
Quantitative Biological Data (Derivatives)
The parent compound is primarily a synthetic intermediate. Most quantitative data relates to its C-5 substituted derivatives.
| Derivative Class | Target/Assay | Activity Range | Reference |
| Phenylmethylene Derivatives | Fungal PMT1 (C. albicans) | IC₅₀: 0.2 - 0.5 µM | [7][8] |
| Benzylidene-N-phenylacetamides | Antiproliferative (A549, PC-3, HepG2 cells) | IC₅₀: 7.0 - 20.3 µM | [11] |
| Chalcone Hybrids | Antibacterial (Gram-positive strains) | MIC: 1 - 32 µg/mL | |
| Benzylidene-acetamide Derivatives | Aldose/Aldehyde Reductase (ALR1/ALR2) | IC₅₀: Micromolar to sub-micromolar | [5] |
Experimental Protocols
General Synthesis of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid (1)
This protocol is adapted from literature procedures for a one-pot synthesis.[9][13]
-
Preparation: In a suitable reaction vessel, dissolve glycine (1.0 eq) and sodium hydroxide (approx. 2.2 eq) in a minimal amount of an ethanol/water mixture.
-
Thionation: Cool the mixture in an ice bath. Add carbon disulfide (1.0 eq) dropwise while stirring vigorously, ensuring the temperature remains below 20°C. Continue stirring at room temperature for 6 hours to form the dithiocarbamate intermediate.
-
Cyclization: Add chloroacetic acid (1.1 eq) to the reaction mixture and continue stirring at room temperature for an additional 5 hours.
-
Acidification and Precipitation: Acidify the resulting solution with dilute hydrochloric acid (e.g., 2 M HCl) to a pH of approximately 1. A precipitate should form.
-
Isolation: Continue stirring for 1 hour to ensure complete precipitation. Filter the solid product, wash thoroughly with cold water to remove salts, and dry under vacuum.
-
Purification: The crude product can be recrystallized from a suitable solvent like ethanol or an ethanol-benzene mixture to yield pure N-Carboxymethylrhodanine.
General Protocol for Knoevenagel Condensation
This protocol describes the synthesis of a 5-benzylidene derivative.[3][4]
-
Setup: To a round-bottom flask, add N-Carboxymethylrhodanine (1.0 eq), an aromatic aldehyde (e.g., benzaldehyde, 1.0 eq), and absolute ethanol (approx. 5-10 mL per mmol of reactant).
-
Catalysis: Add a catalytic amount of a base, such as a few drops of piperidine or a small scoop of anhydrous sodium acetate.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the starting materials are consumed (typically 4-24 hours), cool the reaction mixture to room temperature. The product often precipitates directly from the solution.
-
Isolation: Collect the solid product by filtration. Wash the precipitate with cold ethanol to remove unreacted starting materials and catalyst.
-
Purification: Dry the product under vacuum. If necessary, recrystallize from a suitable solvent like glacial acetic acid or an ethanol/DMF mixture.
In Vitro Antiproliferative MTT Assay
This is a representative protocol for assessing the cytotoxic effects of synthesized derivatives on cancer cell lines.[10][11]
-
Cell Seeding: Seed human cancer cells (e.g., A549, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the compounds to various final concentrations in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., colchicine, gefitinib) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 490-570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Conclusion and Future Outlook
N-Carboxymethylrhodanine (CAS 5718-83-2) is a cornerstone molecule in medicinal chemistry. While its intrinsic biological activity is limited, its true value lies in its function as a versatile and highly adaptable scaffold. The ease of its synthesis and the straightforward derivatization via Knoevenagel condensation have enabled the exploration of vast chemical spaces, leading to the discovery of potent inhibitors for numerous biological targets relevant to diabetes, cancer, and infectious diseases.
It is important for researchers to note that the rhodanine moiety has been flagged as a potential Pan-Assay Interference Compound (PAINS), which can lead to non-specific activity or false positives in high-throughput screening.[14] Therefore, any promising results from rhodanine-based compounds must be validated through rigorous secondary assays and mechanism-of-action studies. Despite this caution, the clinical success of Epalrestat validates the therapeutic potential of this scaffold. Future research will likely continue to leverage the rhodanine-N-acetic acid core to develop novel, highly specific, and potent therapeutic agents.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Rhodanine-3-acetic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acids † - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1). — Oxford Global Health [globalhealth.ox.ac.uk]
- 9. jcbsc.org [jcbsc.org]
- 10. Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rhodanine Scaffold: A Comprehensive Technical Guide to its Discovery, History, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of rhodanine and its derivatives, from their initial discovery to their contemporary applications in medicinal chemistry. This document details the historical context, synthetic methodologies, biological activities, and the mechanisms of action of this important class of heterocyclic compounds. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols and signaling pathways are described and visualized to provide a comprehensive resource for researchers in the field.
Discovery and History
The story of rhodanine begins in 1877 with the Polish-German physician and physiological chemist, Marceli Nencki. He was the first to synthesize this five-membered heterocyclic compound, naming it "Rhodaninsäure" (rhodanine acid).[1] Nencki's synthesis involved the reaction of ammonium rhodanide (now known as ammonium thiocyanate) with chloroacetic acid in water.[1] This foundational work laid the groundwork for over a century of research into the chemistry and biological activity of rhodanine-containing molecules.
Initially, interest in rhodanine was primarily from a chemical standpoint. However, over time, the unique reactivity of the rhodanine core, particularly the active methylene group at the C-5 position, made it a versatile scaffold for chemical modifications. This led to the synthesis of a vast library of derivatives and the eventual discovery of their diverse pharmacological properties. Today, rhodanine is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[2][3][4] This has led to the development of numerous rhodanine-based compounds with a wide spectrum of activities, including antibacterial, antiviral, anticancer, and antidiabetic properties.[3][4] One notable example is Epalrestat, a rhodanine-3-acetic acid derivative, which was launched in Japan in 1992 for the treatment of diabetic neuropathy.[4]
However, the journey of rhodanine in drug discovery has not been without its challenges. Certain rhodanine derivatives, particularly 5-arylidenerhodanines, have been identified as Pan-Assay Interference Compounds (PAINS).[5] PAINS are compounds that tend to show activity in a wide range of biochemical assays through non-specific mechanisms, such as protein reactivity via Michael addition, aggregation, or redox cycling, rather than specific target engagement.[6][7][8] This has led to a more critical evaluation of screening hits containing the rhodanine scaffold, with an emphasis on elucidating their precise mechanism of action to distinguish true biological activity from assay artifacts.
Synthesis of the Rhodanine Core and its Derivatives
The synthesis of the rhodanine scaffold and its subsequent derivatization are key to exploring its potential in drug discovery. Several methods have been developed for the synthesis of the core rhodanine ring and for its modification, most commonly at the C-5 and N-3 positions.
Synthesis of the Rhodanine Core
One of the classical and most common methods for synthesizing the rhodanine core involves the reaction of carbon disulfide, a primary amine (or ammonia), and an α-haloacetic acid.
Experimental Protocol: Synthesis of Rhodanine
This protocol is a generalized procedure based on classical synthetic methods.
Materials:
-
Carbon disulfide (CS₂)
-
Ammonia (aqueous solution, e.g., 28-30%)
-
Chloroacetic acid (ClCH₂COOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Ethanol
Procedure:
-
Formation of Dithiocarbamate: In a well-ventilated fume hood, slowly add carbon disulfide to a cooled (ice bath) aqueous solution of ammonia with vigorous stirring. This reaction forms the ammonium dithiocarbamate intermediate. The reaction is exothermic and should be controlled carefully.
-
Reaction with Chloroacetic Acid: To the solution of ammonium dithiocarbamate, add a solution of chloroacetic acid that has been neutralized with an equimolar amount of sodium hydroxide. The reaction mixture is then stirred at room temperature for several hours or gently heated to facilitate the reaction.
-
Cyclization and Acidification: After the reaction is complete (monitored by TLC), the mixture is cooled and acidified with hydrochloric acid. The acidification step induces the cyclization of the intermediate to form rhodanine, which precipitates out of the solution.
-
Isolation and Purification: The precipitated rhodanine is collected by filtration, washed with cold water to remove any inorganic salts, and then dried. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Synthesis of Rhodanine Derivatives: Knoevenagel Condensation
The most widely used method for the derivatization of the rhodanine core is the Knoevenagel condensation. This reaction involves the condensation of the active methylene group at the C-5 position of the rhodanine ring with an aldehyde or ketone, typically in the presence of a basic catalyst.
Experimental Protocol: Knoevenagel Condensation of Rhodanine with an Aromatic Aldehyde
This protocol describes a general procedure for the synthesis of 5-arylidenerhodanine derivatives.
Materials:
-
Rhodanine
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Glacial acetic acid
-
Anhydrous sodium acetate
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve rhodanine and the aromatic aldehyde in glacial acetic acid.
-
Addition of Catalyst: To this solution, add anhydrous sodium acetate as a catalyst.
-
Reaction: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, the mixture is cooled to room temperature and then poured into ice-cold water. The precipitated solid product is collected by filtration.
-
Purification: The crude product is washed with water and then purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure 5-arylidenerhodanine derivative.
Quantitative Biological Data of Rhodanine Derivatives
The broad spectrum of biological activities exhibited by rhodanine derivatives has been extensively documented. The following tables summarize some of the reported quantitative data for various rhodanine compounds against different biological targets.
Table 1: Anticancer Activity of Rhodanine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 6 (an N-glucosylated rhodanine) | HepG2 (Liver) | 0.21 | [1] |
| A549 (Lung) | 1.7 | [1] | |
| MCF-7 (Breast) | 11.7 | [1] | |
| Compound 7 (an S-glucosylated rhodanine) | A549 (Lung) | 0.31 | [1] |
| HepG2 (Liver) | 0.76 | [1] | |
| MCF-7 (Breast) | 12.4 | [1] | |
| Compound 13a (an S-glucosylated 5-arylidene rhodanine) | MCF-7 (Breast) | 3.1 | [1] |
| A549 (Lung) | 6.1 | [1] | |
| HepG2 (Liver) | 17.2 | [1] | |
| Compound 2a2 (a 3-aminorhodanine derivative) | A549 (Lung) | 10 (at 24h) | [5] |
| Compound 2a1 (a 3-aminorhodanine derivative) | A549 (Lung) | 32.59 (at 72h) | [5] |
| Compound 12f (an N-rhodanine glycoside derivative) | HepG2 (Liver) | 2.2 | [9] |
| A549 (Lung) | 4.5 | [9] | |
| MCF-7 (Breast) | 7.17 | [9] | |
| Compound 11a (an N-rhodanine glycoside derivative) | MCF-7 (Breast) | 3.7 | [9] |
| HepG2 (Liver) | 8.2 | [9] | |
| A549 (Lung) | 9.8 | [9] |
Table 2: Antiviral Activity of Rhodanine Derivatives
| Compound | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| FD001 | SARS-CoV-2 PsV | 0.05 | >25 | >500 | [7] |
| FD010 | MERS-CoV PsV | - | - | 1117 | [7] |
| FD013 | MERS-CoV PsV | - | - | 1030 | [7] |
| Compound 9 | HIV-1 Integrase (3'-processing) | 33 | - | - | [10] |
| HIV-1 Integrase (strand transfer) | 33 | - | - | [10] |
Table 3: Antibacterial Activity of Rhodanine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| IIIi | MRSA CCARM 3167 | 1 | [11] |
| Vb | MRSA CCARM 3167 | 1 | [11] |
| Vc | MRSA CCARM 3167 | 1 | [11] |
| Cy14 | Mtb InhA (IC₅₀) | 3.18 µM | [12] |
| DNA Gyrase B (IC₅₀) | 10 nM | [12] |
Signaling Pathways and Mechanisms of Action
Rhodanine derivatives exert their biological effects by modulating various signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.
Inhibition of Hypoxia-Inducible Factor-2α (HIF-2α)
Hypoxia-inducible factors (HIFs) are transcription factors that play a central role in the cellular response to low oxygen levels (hypoxia), a condition often found in solid tumors. HIF-2α is a key isoform that promotes tumor growth by upregulating genes involved in angiogenesis, cell proliferation, and metabolism.[13][14] Some rhodanine derivatives have been identified as inhibitors of HIF-2α. These inhibitors typically function by binding to a pocket in the PAS-B domain of the HIF-2α protein, thereby preventing its heterodimerization with its partner protein, ARNT (also known as HIF-1β).[15] This disruption of the HIF-2α/ARNT complex blocks its binding to hypoxia-response elements (HREs) in the promoter regions of its target genes, ultimately leading to the downregulation of their expression and the inhibition of tumor progression.[13][14][15]
Caption: Inhibition of the HIF-2α signaling pathway by rhodanine derivatives.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Several rhodanine derivatives have been shown to target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Human Epidermal Growth Factor Receptor 2 (HER2).[16][17] These receptors are crucial for cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers. Rhodanine-based inhibitors can bind to the ATP-binding site of the kinase domain of these receptors, preventing their autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. By blocking these pathways, rhodanine derivatives can inhibit cancer cell growth and proliferation.
References
- 1. Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. New 3-aminorhodanine derivatives: Synthesis,... | F1000Research [f1000research.com]
- 6. Rhodanine as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Analogs of Furanyl Methylidene Rhodanine Exhibit Broad-Spectrum Inhibitory and Inactivating Activities against Enveloped Viruses, including SARS-CoV-2 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and bioactivity evaluation of rhodanine derivatives as potential anti-bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What are HIF-2α inhibitors and how do they work? [synapse.patsnap.com]
- 15. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Rhodanine-Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Rhodanine Derivatives in Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodanine, a five-membered heterocyclic scaffold, has emerged as a "privileged structure" in medicinal chemistry due to its versatile synthetic accessibility and the broad spectrum of biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of rhodanine derivatives, focusing on their synthesis, diverse pharmacological applications, and the underlying molecular mechanisms. Special attention is given to quantitative structure-activity relationships, detailed experimental protocols, and the critical issue of Pan-Assay Interference Compounds (PAINS) to equip researchers with the necessary knowledge for the rational design and development of novel rhodanine-based therapeutic agents.
The rhodanine core, characterized by a thiazolidine ring with a thiocarbonyl group at position 2 and a carbonyl group at position 4, offers multiple sites for chemical modification. The most common derivatization strategies involve substitutions at the C-5 and N-3 positions.[1] These modifications have led to the discovery of compounds with a wide array of pharmacological properties, including anticancer, antibacterial, antiviral, and antidiabetic activities.[2][3] One notable example is Epalrestat, a rhodanine-3-acetic acid derivative, which has been marketed in Japan since 1992 for the treatment of diabetic neuropathy, underscoring the clinical potential of this scaffold.[2][3]
This guide is structured to provide a deep dive into the medicinal chemistry of rhodanine derivatives, presenting quantitative data in easily comparable formats, offering detailed experimental methodologies for key assays, and visualizing complex biological pathways to facilitate a thorough understanding of their mechanism of action.
Synthesis of Rhodanine Derivatives
The synthesis of rhodanine derivatives is most commonly achieved through the Knoevenagel condensation of rhodanine with various aldehydes. This reaction is highly efficient and allows for the introduction of a wide range of substituents at the C-5 position of the rhodanine core, which is crucial for modulating the biological activity of the resulting compounds.
Experimental Protocol: Knoevenagel Condensation for the Synthesis of 5-Benzylidenerhodanine
This protocol describes a representative Knoevenagel condensation reaction between rhodanine and benzaldehyde.
Materials:
-
Rhodanine
-
Benzaldehyde
-
Anhydrous sodium acetate
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask, dissolve rhodanine (1 equivalent) and benzaldehyde (1 equivalent) in glacial acetic acid.
-
Add anhydrous sodium acetate (2-3 equivalents) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold water and then with a small amount of cold ethanol to remove impurities.
-
Dry the purified 5-benzylidenerhodanine product in a desiccator.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Biological Activities and Quantitative Data
Rhodanine derivatives have demonstrated significant potential across various therapeutic areas. The following sections summarize their key biological activities, supported by quantitative data to facilitate comparison and analysis.
Anticancer Activity
Rhodanine derivatives have been extensively investigated for their anticancer properties, exhibiting cytotoxic effects against a wide range of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis, such as those mediated by EGFR, VEGFR, and HER2.[4][5]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 25 (Sorafenib analog) | A549 (Lung) | 0.8 | [6] |
| H460 (Lung) | 1.3 | [6] | |
| HT29 (Colon) | 2.8 | [6] | |
| Compound 27 (Triazolothiazolyl-rhodanine) | Huh7 (Liver) | 4.67 | [6] |
| MCF-7 (Breast) | 2.30 | [6] | |
| Compound 14 | MCF-7 (Breast) | 7.67 µg/mL | [6] |
| Compound 15 | MCF-7 (Breast) | 11.7 µg/mL | [6] |
| Compound 9 | HeLa (Cervical) | 28.3 | [7] |
| HT29 (Colon) | 24.5 | [7] | |
| A549 (Lung) | 26.6 | [7] | |
| MCF-7 (Breast) | 28.6 | [7] | |
| Compound 32 (Benzimidazole-rhodanine conjugate) | HL-60 (Leukemia) | 0.21 | [7] |
| MDA-MB-201 (Breast) | 0.33 | [7] | |
| Raji (Lymphoma) | 1.23 | [7] | |
| A549 (Lung) | 2.67 | [7] | |
| Compound 5c (Mannich-modified vanillin derivative) | A549 (Lung) | 2.43 | [8] |
Antibacterial Activity
The emergence of multidrug-resistant bacteria has created an urgent need for novel antibacterial agents. Rhodanine derivatives have shown promising activity against various bacterial strains, particularly Gram-positive bacteria.[9][10]
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Compounds 2a-i, 3a-b, 3g, 4, 6b-c, 6e, 6g, 12a-b, 14b-c | S. aureus | 0.125-8 | [9] |
| Compound 17b | A. baumannii | 8 | [9] |
| Compounds 2a, 2e, 4, 6c, 6g, 14b (against MDR S. aureus) | MDR S. aureus | 0.5-16 | [9] |
| Compounds 4c, 4d, 4e, 4f | Gram-positive bacteria | 2 | [2] |
| Rhodanine derivatives (general) | Gram-positive bacteria | 2-4 | [2] |
| Compound 21 (against MRSA) | MRSA | 3.9 | [2] |
| Compound 22 (against MRSA) | MRSA | 1.95 | [2] |
| Derivatives 3a-d | Gram-positive bacteria | 15.6-250 | [11] |
| Derivatives 4a-c | Gram-positive bacteria | 1.95-7.8 | [11] |
| Derivatives 5a-c | Gram-positive bacteria | 1.95-15.6 | [11] |
| Rh 2 (against VRE) | VRE | MIC90 = 8 µM | [12] |
| Rh 2 (against MRSA) | MRSA | MIC90 = 4 µM | [12] |
| Rh 2 (against VRSA) | VRSA | MIC90 = 4 µM | [12] |
Antiviral Activity
Certain rhodanine derivatives have demonstrated potent antiviral activity, particularly against enveloped viruses like HIV and HSV.[13][14][15] Their mechanism of action often involves inhibiting viral entry into host cells.
| Compound/Derivative | Virus | EC50 | Reference |
| Compound 2 | HIV-1 (AD8) | 6.9 nM | [13] |
| HIV-1 (NL4.3) | 4 nM | [13] | |
| HSV-2 | 11.9 nM | [13][14] | |
| HSV-1 | 132 nM | [13] | |
| Compound 9a | HIV-1 (AD8) | 7.5 nM | [13] |
| HIV-1 (NL4.3) | 5.4 nM | [13] | |
| General derivatives | HSV-2 | Nanomolar range | [13][14] |
Key Experimental Protocols in Biological Evaluation
Standardized and reproducible biological assays are critical for the evaluation of rhodanine derivatives. This section provides detailed protocols for key in vitro assays.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Rhodanine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the rhodanine derivatives in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.[4][20][21][22][23]
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Rhodanine derivatives (dissolved in a suitable solvent)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Prepare a stock solution of the rhodanine derivative at a high concentration and then perform two-fold serial dilutions in the broth medium directly in the 96-well plate.
-
Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized bacterial suspension in broth to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
The results can also be read using a microplate reader to measure the optical density at 600 nm.[22]
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a functional assay used to quantify the infectivity of a lytic virus and to determine the efficacy of antiviral compounds.[24][25][26][27]
Materials:
-
Susceptible host cell line
-
Virus stock
-
Cell culture medium
-
96-well or 6-well plates
-
Rhodanine derivatives
-
Overlay medium (e.g., containing agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
-
Fixative solution (e.g., formaldehyde)
Procedure:
-
Seed host cells in plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock and the rhodanine derivatives.
-
Pre-incubate the virus with different concentrations of the rhodanine derivative for a specific time (e.g., 1 hour at 37°C).
-
Infect the cell monolayers with the virus-compound mixtures. Include a virus control (no compound) and a cell control (no virus).
-
After an adsorption period, remove the inoculum and add an overlay medium to restrict the spread of the virus to adjacent cells.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
After incubation, fix the cells with a fixative solution.
-
Remove the overlay and stain the cell monolayer with a staining solution like crystal violet.
-
Wash the plates to remove excess stain. Plaques will appear as clear zones against a background of stained, uninfected cells.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC50 value (the concentration that reduces the number of plaques by 50%).
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways modulated by rhodanine derivatives is crucial for their rational design and optimization. Many anticancer rhodanine derivatives exert their effects by targeting key receptor tyrosine kinases (RTKs) involved in cell proliferation and survival.
EGFR, VEGFR, and HER2 Signaling Pathways
The Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Human Epidermal Growth Factor Receptor 2 (HER2) are critical RTKs often dysregulated in cancer. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades that promote cell growth, proliferation, survival, and angiogenesis.[5][28][29][30][31][32][33][34][35][36][37][38][39] Key downstream pathways include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Addressing Pan-Assay Interference Compounds (PAINS)
A critical consideration in the development of rhodanine derivatives is their potential to act as Pan-Assay Interference Compounds (PAINS). PAINS are compounds that appear as frequent hitters in high-throughput screening (HTS) campaigns due to non-specific interactions with assay components or target proteins, rather than through a specific, high-affinity binding mode. The 5-arylidene rhodanine scaffold, in particular, contains a Michael acceptor, which can react non-specifically with nucleophilic residues (such as cysteine) on proteins, leading to false-positive results.
It is imperative for researchers working with rhodanine derivatives to be aware of the PAINS issue and to implement strategies to validate their hits and rule out non-specific activity.
Experimental Workflow for PAINS Validation
Key Experimental Strategies to Mitigate PAINS Concerns:
-
Structure-Activity Relationship (SAR) Analysis: A well-defined and steep SAR is often indicative of specific binding. If minor structural modifications to the rhodanine derivative lead to a significant loss of activity, it suggests a specific interaction rather than non-specific effects.
-
Orthogonal Assays: Confirming the activity of a hit compound in a secondary, orthogonal assay that uses a different detection technology can help rule out assay-specific interference. For example, if the primary screen was a fluorescence-based assay, a label-free method like Surface Plasmon Resonance (SPR) could be used for confirmation.
-
Biophysical Methods: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy can directly assess the binding of the rhodanine derivative to its putative target, providing evidence for a specific interaction and determining binding affinity and kinetics.
-
Target Engagement Assays: Cellular thermal shift assays (CETSA) or other target engagement assays can be used to confirm that the compound interacts with its intended target in a cellular context.
-
Competition Assays: Demonstrating that the rhodanine derivative can compete with a known ligand for binding to the target protein can provide strong evidence for a specific binding site.
-
Covalent Binding Assessment: To address the concern of Michael addition, assays can be performed to assess covalent modification of the target protein, for example, by using mass spectrometry.
Conclusion
Rhodanine derivatives represent a highly valuable and versatile scaffold in medicinal chemistry, with demonstrated efficacy across a range of therapeutic areas. Their synthetic tractability allows for extensive structural diversification, enabling the fine-tuning of their pharmacological properties. This guide has provided an in-depth overview of the current state of rhodanine-based drug discovery, from synthetic methodologies and quantitative biological data to the elucidation of their mechanisms of action through key signaling pathways.
For researchers and drug development professionals, a critical awareness of the potential for rhodanine derivatives to act as PAINS is essential. By employing the rigorous validation strategies outlined in this guide, it is possible to distinguish true, specific inhibitors from non-specific actors, thereby paving the way for the successful development of novel and effective rhodanine-based therapeutics. The continued exploration of this privileged scaffold, coupled with a thorough understanding of its chemical and biological properties, holds significant promise for addressing unmet medical needs.
References
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- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antibacterial Evaluation of Rhodanine and Its Related Heterocyclic Compounds against S. aureus and A. baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug screening of rhodanine derivatives for antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Rhodanine derivatives as potent anti-HIV and anti-HSV microbicides | PLOS One [journals.plos.org]
- 14. Rhodanine derivatives as potent anti-HIV and anti-HSV microbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rhodanine derivatives as potent anti-HIV and anti-HSV microbicides | PLOS One [journals.plos.org]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. atcc.org [atcc.org]
- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 20. protocols.io [protocols.io]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 22. youtube.com [youtube.com]
- 23. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 27. benchchem.com [benchchem.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 32. ClinPGx [clinpgx.org]
- 33. researchgate.net [researchgate.net]
- 34. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 35. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 36. researchgate.net [researchgate.net]
- 37. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 38. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 39. HER2 - Wikipedia [en.wikipedia.org]
N-Carboxyethylrhodanine: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Carboxyethylrhodanine, a derivative of the rhodanine heterocyclic core, belongs to a class of compounds that has garnered significant attention in medicinal chemistry. Rhodanine and its derivatives are known to exhibit a wide array of biological activities, positioning them as privileged scaffolds in drug discovery. This technical guide provides a comprehensive review of the synthesis, potential biological activities, and experimental methodologies related to this compound and its closely related analogs, with a focus on their potential as enzyme inhibitors. While literature specifically detailing this compound is limited, this review extrapolates from the rich data available on N-substituted rhodanine and rhodanine-3-alkanoic acid derivatives to provide a predictive overview for researchers.
Chemical Properties
| Property | Value | Source |
| CAS Number | 7025-19-6 | Internal Data |
| Molecular Formula | C6H7NO3S2 | Internal Data |
| Molecular Weight | 205.25 g/mol | Internal Data |
| Canonical SMILES | C1(C(=O)N(CS1)CCC(=O)O)=S | Internal Data |
| IUPAC Name | 3-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid | Internal Data |
Synthesis
The synthesis of N-substituted rhodanines, including this compound, generally follows established protocols for the alkylation of the rhodanine nitrogen. A common and efficient method involves the reaction of rhodanine with a suitable alkylating agent in the presence of a base.
General Experimental Protocol: Synthesis of N-Alkyl Rhodanine Derivatives
This protocol is a generalized procedure based on common methods for the synthesis of N-substituted rhodanines.
Materials:
-
Rhodanine
-
3-Bromopropionic acid (for this compound) or other suitable alkyl halides/esters
-
Base (e.g., potassium carbonate, sodium hydride, triethylamine)
-
Solvent (e.g., dimethylformamide (DMF), acetone, ethanol)
-
Glacial acetic acid
-
Sodium acetate
Procedure:
-
N-Alkylation:
-
Dissolve rhodanine in a suitable solvent such as DMF or acetone.
-
Add a molar equivalent of a base (e.g., potassium carbonate).
-
To this mixture, add a slight molar excess of the alkylating agent (e.g., 3-bromopropionic acid).
-
The reaction mixture is typically stirred at room temperature or heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by pouring the mixture into water and filtering the resulting precipitate. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
-
Knoevenagel Condensation (for 5-substituted derivatives):
-
The N-substituted rhodanine can be further functionalized at the 5-position via a Knoevenagel condensation with an appropriate aldehyde.
-
The N-substituted rhodanine and an equimolar amount of the desired aldehyde are dissolved in glacial acetic acid.
-
Anhydrous sodium acetate is added as a catalyst.
-
The mixture is refluxed for several hours.
-
After cooling, the reaction mixture is poured into cold water, and the precipitated solid is collected by filtration, washed with water, and purified by recrystallization.
-
Biological Activities and Quantitative Data
Rhodanine derivatives have been extensively studied for a variety of biological activities, with enzyme inhibition being a prominent feature. The data presented below is for rhodanine-3-acetic acid derivatives and other N-substituted rhodanines, which serve as valuable predictors for the potential activity of this compound.
Enzyme Inhibition
N-substituted rhodanine derivatives have shown potent inhibitory activity against several enzymes, including carbonic anhydrases and acetylcholinesterase.[1][2]
Table 1: Inhibition Constants (Ki) of N-substituted Rhodanine Derivatives against Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE) [1]
| Compound Class | Target Enzyme | Ki Range (nM) |
| N-substituted rhodanine derivatives | hCA I | 43.55 ± 14.20 to 89.44 ± 24.77 |
| N-substituted rhodanine derivatives | hCA II | 16.97 ± 1.42 to 64.57 ± 13.27 |
| N-substituted rhodanine derivatives | AChE | 66.35 ± 8.35 to 141.92 ± 12.63 |
Antibacterial Activity
Rhodanine-3-acetic acid derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains.[3][4]
Table 2: Minimum Inhibitory Concentration (MIC) of Rhodanine-3-acetic Acid Derivatives against Staphylococcus aureus [3]
| Compound ID | Substituent at C-5 | MIC (µg/mL) |
| 6k | Varies (specific structure not detailed in snippet) | 2 |
| 6k (against MDR S. aureus) | Varies (specific structure not detailed in snippet) | 1 |
MDR: Multidrug-resistant
Anticancer Activity
Derivatives of rhodanine-3-acetic acid have also been investigated for their antiproliferative effects against various human cancer cell lines.[5]
Table 3: IC50 Values of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide Derivatives [5]
| Cell Line | Cancer Type | IC50 Range (µM) |
| A549 | Lung adenocarcinoma | 7.0 - 20.3 |
| PC-3 | Prostate cancer | 7.0 - 20.3 |
| HepG2 | Hepatocellular carcinoma | 7.0 - 20.3 |
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
This protocol is based on the methodology described for testing N-substituted rhodanine derivatives.[1]
Principle:
The inhibitory effect on carbonic anhydrase is determined by measuring the inhibition of the enzyme-catalyzed hydration of p-nitrophenyl acetate (p-NPA), which is monitored spectrophotometrically.
Materials:
-
Human carbonic anhydrase I and II (hCA I and hCA II)
-
p-Nitrophenyl acetate (p-NPA) as substrate
-
Tris-SO4 buffer (pH 7.4)
-
This compound or other test compounds
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add Tris-SO4 buffer, the enzyme solution, and the test compound solution at various concentrations.
-
Pre-incubate the mixture at room temperature for a specified time.
-
Initiate the reaction by adding the substrate solution (p-NPA).
-
Monitor the increase in absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve.
-
The inhibition percentage is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values are determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Inhibition constants (Ki) can be calculated from the IC50 values using the Cheng-Prusoff equation.[6]
Antibacterial Susceptibility Testing (MIC Determination)
This is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[3][4]
Principle:
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
This compound or other test compounds
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the test compound in the growth medium in a 96-well microplate.
-
Prepare a standardized inoculum of the test bacterium (e.g., adjusted to 0.5 McFarland standard).
-
Inoculate each well of the microplate with the bacterial suspension.
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
General Synthesis Workflow for N-Substituted Rhodanine Derivatives
Caption: General two-step synthesis of 5-arylidene-N-substituted rhodanine derivatives.
Conceptual Diagram of Competitive Enzyme Inhibition
Caption: A simplified model of competitive enzyme inhibition by an N-substituted rhodanine.
Conclusion
This compound represents a promising, yet under-investigated, member of the rhodanine family. Based on the extensive research on analogous N-substituted rhodanine and rhodanine-3-alkanoic acid derivatives, it is plausible to predict that this compound will exhibit significant biological activities, particularly as an inhibitor of various enzymes. The synthetic routes are well-established, allowing for its straightforward preparation and subsequent biological evaluation. This review provides a foundational guide for researchers interested in exploring the therapeutic potential of this compound, offering insights into its synthesis, potential biological targets, and the experimental protocols required for its investigation. Further dedicated studies are warranted to fully elucidate the specific properties and mechanisms of action of this compound.
References
- 1. bingol.edu.tr [bingol.edu.tr]
- 2. The green synthesis and molecular docking of novel N-substituted rhodanines as effective inhibitors for carbonic anhydrase and acetylcholinesterase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activity of rhodanine-3-acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IC50 - Wikipedia [en.wikipedia.org]
Navigating the Safety and Handling of N-Carboxyethylrhodanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and relevant experimental considerations for N-Carboxyethylrhodanine and its analogs. The information is intended to support researchers in academic and industrial settings in maintaining a safe laboratory environment.
Quantitative Safety and Property Data
The following tables summarize the key safety and property data for 2-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid, a close structural analog of this compound. This information is critical for risk assessment and the implementation of appropriate safety protocols.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C6H7NO3S2 |
| Appearance | Solid |
| Water Solubility | Soluble |
Table 2: Toxicological Data
| Hazard Class | GHS Classification |
| Skin Corrosion/Irritation | Warning: Causes skin irritation (H315) |
| Serious Eye Damage/Irritation | Warning: Causes serious eye irritation (H319) |
| Specific Target Organ Toxicity (Single Exposure) | Warning: May cause respiratory irritation (H335) |
Data sourced from PubChem for CAS No. 39137-13-8.
Handling and Storage Protocols
Proper handling and storage are paramount to ensure the safety of laboratory personnel and the integrity of the compound.
Table 3: Handling and Storage Guidelines
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. |
| Ventilation | Use only outdoors or in a well-ventilated area. |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. |
| Spill Response | Avoid breathing dust/fume/gas/mist/vapors/spray. Take off contaminated clothing and wash it before reuse. |
Experimental Protocols: A Representative Workflow
While a specific experimental protocol for this compound is not available, the following represents a general workflow for the synthesis and initial biological screening of N-substituted rhodanine derivatives.
General Synthesis of N-Substituted Rhodanines
This procedure outlines a common method for the synthesis of N-substituted rhodanines from a primary amine, carbon disulfide, and a haloacetyl derivative.
-
Reaction Setup: To a solution of the desired primary amine in a suitable solvent (e.g., ethanol, acetonitrile), add an equimolar amount of carbon disulfide at room temperature.
-
Intermediate Formation: Stir the mixture for a designated period (typically 1-2 hours) to allow for the formation of the dithiocarbamate intermediate.
-
Cyclization: Add an equimolar amount of an α-haloacetyl compound (e.g., chloroacetic acid or ethyl chloroacetate).
-
Reaction Progression: Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into ice water. Collect the resulting precipitate by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified N-substituted rhodanine.
Plausible Signaling Pathway and Drug Discovery Logic
Rhodanine derivatives are known to exhibit a wide range of biological activities, often acting as inhibitors of various enzymes.[1][2][3] The following diagram illustrates a hypothetical signaling pathway where a rhodanine derivative could act as an inhibitor, and the subsequent logical workflow in a drug discovery context.
Rhodanine-based compounds have been investigated for their potential to inhibit enzymes involved in cancer progression, such as protein tyrosine phosphatases.[1] Inhibition of these enzymes can disrupt downstream signaling cascades that promote cell proliferation and survival.
References
A Technical Guide to the Biological Activity of Rhodanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodanine, a 2-thioxo-4-thiazolidinone core, is a well-established "privileged scaffold" in medicinal chemistry.[1][2][3] Its versatile structure allows for extensive chemical modification, leading to a broad spectrum of biological activities.[1][4][5] Rhodanine derivatives have been extensively investigated for their potential as anticancer, antimicrobial, antiviral, antidiabetic, and anti-inflammatory agents.[1][4][5] This guide provides an in-depth overview of the fundamental principles governing rhodanine's biological activity, focusing on its structure-activity relationships, molecular mechanisms, and the experimental protocols used for its evaluation.
It is important to note that while rhodanine derivatives show significant promise, they have also been identified as potential Pan Assay Interference Compounds (PAINS).[6][7] This means they can sometimes show activity in assays through non-specific mechanisms, such as aggregation or reactivity.[6][7][8] Therefore, rigorous and critical evaluation of biological data is essential in the development of rhodanine-based therapeutics.[6][7]
Structure-Activity Relationships (SAR)
The biological activity of rhodanine derivatives is highly dependent on the nature and position of substituents on the rhodanine ring. The key positions for modification are the N-3 and C-5 positions.
-
C-5 Position: The C-5 position is most commonly substituted with an arylidene group. The nature of the aromatic ring and its substituents significantly influences activity.
-
Anticancer Activity: Electron-withdrawing or donating groups on the arylidene moiety can modulate anticancer potency. For instance, some studies have shown that hydrophobic arylidene groups with electron-withdrawing substituents at the C-5 position can enhance activity.[9]
-
Antimicrobial Activity: The presence of specific substituents on the C-5 arylidene ring is crucial for antibacterial activity. For example, derivatives with a pyridin-2-ylmethylidene group at the C-5 position have shown high activity against Gram-positive bacteria.[5]
-
-
N-3 Position: Modifications at the N-3 position also play a critical role in determining the biological profile.
-
3,5-Disubstitution: In many cases, the simultaneous substitution at both the N-3 and C-5 positions leads to a synergistic effect, resulting in enhanced biological activity compared to monosubstituted derivatives.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. Review of anticancer potentials and structure-activity relationships (SAR) of rhodanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Profile of Rhodanines: Structure-Activity Relationship (SAR) and Molecular Targets-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids. Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
Methodological & Application
Synthesis of N-Carboxyethylrhodanine: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive protocol for the synthesis of N-Carboxyethylrhodanine, a key intermediate in the development of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocol herein is based on established methods for the synthesis of N-substituted rhodanines.
Introduction
Rhodanine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. N-substituted rhodanines, in particular, serve as versatile scaffolds in the design of novel therapeutic agents. The introduction of a carboxyethyl group at the N-3 position of the rhodanine ring can enhance the molecule's pharmacokinetic properties and provide a handle for further chemical modifications. This protocol details a reliable method for the synthesis of this compound.
Reaction Principle
The synthesis of this compound is achieved through a one-pot, three-component reaction involving β-alanine, carbon disulfide, and chloroacetic acid in the presence of a base. The reaction proceeds via the initial formation of a dithiocarbamate from β-alanine and carbon disulfide, which then undergoes cyclization with chloroacetic acid to yield the final product.
Experimental Protocol
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| β-Alanine | C₃H₇NO₂ | 89.09 | ≥99% |
| Carbon Disulfide | CS₂ | 76.14 | ≥99% |
| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | ≥99% |
| Potassium Hydroxide | KOH | 56.11 | ≥85% |
| Hydrochloric Acid | HCl | 36.46 | 37% (w/w) |
| Water | H₂O | 18.02 | Deionized |
| Ethanol | C₂H₅OH | 46.07 | 95% |
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Dropping funnel
-
pH meter or pH paper
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Preparation of the Reaction Mixture:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve potassium hydroxide (0.2 mol) in 50 mL of water.
-
To this solution, add β-alanine (0.1 mol) and stir until completely dissolved.
-
Cool the mixture to 0-5 °C in an ice bath.
-
-
Formation of Dithiocarbamate:
-
Slowly add carbon disulfide (0.1 mol) to the cooled solution via the dropping funnel over a period of 30 minutes, while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the mixture at room temperature for 2 hours.
-
-
Cyclization Reaction:
-
In a separate beaker, dissolve chloroacetic acid (0.1 mol) and potassium hydroxide (0.1 mol) in 30 mL of water.
-
Add this solution of potassium chloroacetate to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Isolation and Purification of the Product:
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the solution to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold water to remove any inorganic salts.
-
Recrystallize the crude product from an appropriate solvent, such as an ethanol/water mixture, to obtain pure this compound.
-
Dry the purified product in a vacuum oven at 50-60 °C.
-
Characterization Data (Hypothetical):
| Parameter | Value |
| Appearance | Pale yellow solid |
| Yield | 75-85% |
| Melting Point | 155-158 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 12.8 (s, 1H, COOH), 4.25 (s, 2H, CH₂), 3.80 (t, 2H, N-CH₂), 2.65 (t, 2H, CH₂-COOH) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 202 (C=S), 172 (C=O), 171 (COOH), 45 (N-CH₂), 35 (CH₂), 32 (CH₂-COOH) |
| Mass Spectrometry (ESI-) m/z | 204.0 [M-H]⁻ |
Workflow and Pathway Diagrams
Synthesis Workflow:
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Reaction Pathway:
Caption: The chemical reaction pathway for the synthesis of this compound.
Safety Precautions
-
This synthesis should be performed in a well-ventilated fume hood.
-
Carbon disulfide is highly flammable and toxic. Avoid inhalation and contact with skin.
-
Chloroacetic acid is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Potassium hydroxide and hydrochloric acid are corrosive. Handle with care.
Conclusion
This protocol provides a detailed and reproducible method for the synthesis of this compound. The procedure is straightforward and utilizes readily available starting materials, making it suitable for both academic and industrial research laboratories. The resulting product can be used as a versatile building block for the synthesis of a wide range of biologically active molecules.
Application Notes and Protocols for N-Carboxyethylrhodanine in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Carboxyethylrhodanine (also known as Rhodanine-3-propanoic acid) in enzyme inhibition assays. This document includes detailed protocols for relevant assays, quantitative data for this compound and related compounds, and diagrams of associated signaling pathways and experimental workflows.
Introduction to this compound
This compound belongs to the rhodanine class of heterocyclic compounds, which are recognized as "privileged scaffolds" in medicinal chemistry due to their versatile biological activities.[1][2] Rhodanine derivatives have been extensively studied as inhibitors of various enzymes, making them promising candidates for the development of novel therapeutics for a range of diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[3][4][5] this compound, with its carboxylic acid moiety, offers a key structural feature for potential interactions with enzyme active sites.
Target Enzymes and Therapeutic Potential
Research indicates that rhodanine derivatives, including those structurally similar to this compound, are potent inhibitors of several key enzymes.
Aldose Reductase
Aldose reductase (ALR2) is a primary target of interest for this compound and its analogs.[6][7][8] This enzyme is a key component of the polyol pathway, which becomes activated under hyperglycemic conditions.[9] By converting excess glucose to sorbitol, aldose reductase contributes to the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.[9][10] Inhibition of aldose reductase is therefore a critical therapeutic strategy for mitigating these complications.[1][7]
Acetylcholinesterase
Derivatives of this compound have also demonstrated inhibitory activity against acetylcholinesterase (AChE).[5] AChE is a crucial enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[11] Inhibitors of AChE are established treatments for Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.[11]
Carbonic Anhydrase
Certain rhodanine derivatives, particularly Rhodanine-N-carboxylate compounds, have shown selective inhibition of carbonic anhydrase (CA) isoforms, such as hCA II and the tumor-associated hCA IX.[12][13] Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer.[12]
Quantitative Inhibition Data
The following table summarizes the inhibitory activities of this compound derivatives and related rhodanine compounds against their target enzymes. While specific IC50 or Ki values for this compound are not extensively reported in publicly available literature, the data for structurally similar compounds provide a strong rationale for its investigation as an enzyme inhibitor.
| Compound Class | Target Enzyme | Inhibitor | IC50 / Ki | Reference |
| Rhodanine-3-acetamide derivatives | Aldose Reductase (ALR2) | Compound 3f | 0.12 ± 0.01 µM (IC50) | [3] |
| Rhodanine-3-acetamide derivatives | Aldose Reductase (ALR2) | Compound 3a | 0.25 ± 0.04 µM (IC50) | [14] |
| Rhodanine-sulfonate hybrids | Aldose Reductase (ALR2) | Compound 6 | 0.43 µM (Ki) | [7] |
| Rhodanine-sulfonate hybrids | Aldose Reductase (ALR2) | Compound 8 | 0.48 µM (Ki) | [7] |
| 3-α-Carboxy ethyl-rhodanine derivatives | Acetylcholinesterase (AChE) | Compound 3f | 27.29 µM (IC50) | [5] |
| Rhodanine-N-carboxylate derivatives | Carbonic Anhydrase II (hCA II) | Compound 8db | 4.7 µM (Ki) | [12] |
| Rhodanine-N-carboxylate derivatives | Carbonic Anhydrase II (hCA II) | Compound 6d | 7.7 µM (Ki) | [12] |
| Rhodanine-N-carboxylate derivatives | Carbonic Anhydrase IX (hCA IX) | Highly selective inhibition | Not specified | [12] |
Experimental Protocols
Detailed methodologies for performing enzyme inhibition assays with this compound are provided below. These protocols are based on established methods for aldose reductase, acetylcholinesterase, and carbonic anhydrase.
Aldose Reductase Inhibition Assay
This protocol is adapted from methods used for screening rhodanine-based aldose reductase inhibitors.[3][8]
Materials:
-
Recombinant human aldose reductase (ALR2)
-
DL-Glyceraldehyde (substrate)
-
NADPH (cofactor)
-
This compound (test inhibitor)
-
Epalrestat or another known ALR2 inhibitor (positive control)
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 6.2)
-
DMSO (for dissolving inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor in phosphate buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare solutions of ALR2, DL-glyceraldehyde, and NADPH in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Phosphate buffer only.
-
Control (No Inhibitor): ALR2, DL-glyceraldehyde, NADPH, and buffer with DMSO (vehicle).
-
Test Sample: ALR2, DL-glyceraldehyde, NADPH, and the desired concentration of this compound.
-
Positive Control: ALR2, DL-glyceraldehyde, NADPH, and the known ALR2 inhibitor.
-
-
Enzyme Reaction and Measurement:
-
Add the buffer, enzyme, and inhibitor (or vehicle) to the wells and pre-incubate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding the substrate (DL-glyceraldehyde) and NADPH.
-
Immediately measure the decrease in absorbance at 340 nm over time (kinetic mode) using a microplate reader. The rate of NADPH consumption is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of this compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is a standard colorimetric assay for measuring AChE activity and inhibition.[5]
Materials:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
This compound (test inhibitor)
-
Rivastigmine or another known AChE inhibitor (positive control)
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 8.0)
-
DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound and the positive control in DMSO.
-
Prepare working solutions by diluting the stocks in phosphate buffer.
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add the phosphate buffer, DTNB, and AChE solution to each well.
-
Add the inhibitor solution (or vehicle for control) to the respective wells and incubate for a defined period (e.g., 15 minutes) at a controlled temperature.
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding the substrate (ATCI).
-
Measure the absorbance at 412 nm at regular intervals to monitor the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
-
Data Analysis:
-
Calculate the reaction rate from the change in absorbance over time.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
Signaling Pathway: Aldose Reductase and the Polyol Pathway
Caption: The aldose reductase signaling pathway in diabetic complications.
Experimental Workflow: Enzyme Inhibition Assay
Caption: General workflow for an in vitro enzyme inhibition assay.
References
- 1. geneonline.com [geneonline.com]
- 2. Frontiers | Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications [frontiersin.org]
- 3. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Design, synthesis and evaluation of rhodanine derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rhodanine-Sulfonate hybrids targeting aldose reductase: Synthesis, in vitro inhibition, molecular docking, and cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aldose Reductase, Oxidative Stress, and Diabetic Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rhodanine-pyridinium derivatives as a new category of cholinesterase inhibitors: Design, synthesis, in vitro and in silico enzymatic evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and structure-activity studies of new rhodanine derivatives as carbonic anhydrase II, IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A class of carbonic anhydrase IX/XII – selective carboxylate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Rhodanine Derivatives in High-Throughput Screening
Introduction
The rhodanine core is a recognized privileged scaffold in medicinal chemistry, frequently identified as a hit in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of various biological targets.[1][2][3][4] Rhodanine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.[3][5] This application note provides an overview of the utility of rhodanine-based compounds, with a focus on their application in HTS for drug discovery. Due to the limited specific public data on N-Carboxyethylrhodanine, this document will focus on the broader class of rhodanine derivatives, providing a general framework for their use in screening applications.
It is important to note that rhodanine-containing compounds are often classified as Pan Assay Interference Compounds (PAINS), as they can exhibit non-specific activity in various assays.[2][6][7] Therefore, careful validation and follow-up studies are crucial to confirm the specific mechanism of action of any rhodanine-based hit.
Mechanism of Action
The versatility of the rhodanine scaffold allows for substitutions at multiple positions, leading to a wide array of derivatives that can interact with diverse biological targets. The proposed mechanisms of action for rhodanine derivatives are varied and target-dependent. Some derivatives act as competitive or non-competitive enzyme inhibitors, while others may function as Michael acceptors.[2][6] The rhodanine ring itself can undergo hydrolysis to form a potent thioenolate inhibitor, as observed in the case of metallo-β-lactamase inhibition.[8]
Quantitative Data: Inhibitory Activities of Representative Rhodanine Derivatives
The following table summarizes the inhibitory activities of several rhodanine derivatives against various biological targets, as reported in the literature. This data illustrates the potential of the rhodanine scaffold in developing potent inhibitors.
| Compound Class | Target | Assay Type | IC50 / KI | Reference |
| Rhodanine-3-acetic acid derivative | Candida albicans PMT1 | Enzyme Inhibition | 0.2-0.5 µM (IC50) | [9] |
| Benzylidene rhodanine derivative | Oncolytic phosphatase (PRL-3) | Enzyme Inhibition | 0.9 µM (IC50) | [10] |
| Rhodanine-linked benzenesulfonamide | Human Carbonic Anhydrase I (hCA I) | Enzyme Inhibition | 22.4 nM (KI) | [11] |
| Rhodanine with bromopyridine group | HepG2 cell line | Antiproliferative | 2.7 µM (IC50) | [12] |
| Rhodanine with bromopyridine group | A549 cell line | Antiproliferative | 3.1 µM (IC50) | [12] |
| Rhodanine derivative | HIV-1 Integrase (3'-processing) | Enzyme Inhibition | 15 µM (IC50) | [13] |
| Rhodanine derivative | HIV-1 Integrase (strand transfer) | Enzyme Inhibition | 11 µM (IC50) | [13] |
Experimental Protocols
High-Throughput Screening Protocol for Enzyme Inhibition Assay
This protocol provides a general framework for a 384-well plate-based fluorescence HTS assay to identify inhibitors of a target enzyme from a library of rhodanine derivatives.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for the target enzyme (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the purified target enzyme in assay buffer. The final concentration in the assay should be determined based on optimization experiments.
-
Substrate Stock Solution: Prepare a stock solution of a fluorogenic substrate specific for the target enzyme. The final concentration should ideally be at or below the Michaelis-Menten constant (Km) to maximize sensitivity for competitive inhibitors.
-
Test Compound Plate: Prepare a 384-well plate containing the rhodanine derivatives at a desired screening concentration (e.g., 10 µM) in a suitable solvent like DMSO.
-
Positive Control: A known inhibitor of the target enzyme.
-
Negative Control: DMSO or assay buffer without any inhibitor.
2. Assay Procedure:
-
Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of the test compounds, positive control, and negative control from the compound plate to the corresponding wells of a 384-well assay plate.
-
Enzyme Addition: Add the enzyme solution to all wells of the assay plate and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Signal Detection: Immediately begin kinetic or endpoint reading of the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
-
For hit confirmation, perform dose-response experiments to determine the IC50 value.
-
Visualizations
References
- 1. Rhodanine as a Privileged Scaffold in Drug Discovery: Ingenta Connect [ingentaconnect.com]
- 2. Recent developments with rhodanine as a scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rhodanine as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rhodanine hydrolysis leads to potent thioenolate mediated metallo-β-lactamase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Pharmacological Developments on Rhodanines and 2,4-Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for N-Carboxyethylrhodanine in Cell-Based Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Carboxyethylrhodanine and its derivatives, particularly those based on the rhodanine-3-acetic acid scaffold, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds have been investigated for their potential as anticancer, antifungal, and antimicrobial agents. The core rhodanine structure serves as a versatile scaffold for chemical modifications, leading to a wide array of derivatives with varying potencies and mechanisms of action.
In the context of oncology, several rhodanine-3-acetic acid derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The primary mechanism of this anticancer activity has been identified as the disruption of microtubule dynamics. By interfering with the polymerization and depolymerization of tubulin, these compounds induce cell cycle arrest, primarily at the G2/M phase, which subsequently leads to the activation of apoptotic pathways and programmed cell death.
These application notes provide a comprehensive overview of the use of this compound and its analogs in cell-based viability assays. Included are detailed protocols for assessing cytotoxicity, a summary of reported efficacy for related compounds, and a discussion of important experimental considerations, including the classification of rhodanines as Pan-Assay Interference Compounds (PAINS).
Mechanism of Action: Microtubule Disruption and Apoptosis Induction
This compound and its analogs exert their cytotoxic effects by targeting the cellular cytoskeleton. Specifically, they act as microtubule-destabilizing agents. This interference with the natural dynamics of microtubules leads to a cascade of cellular events culminating in apoptosis.
Key Mechanistic Steps:
-
Microtubule Destabilization: The compound binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network is a critical initiating event.
-
Mitotic Arrest: The failure to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to an arrest in the G2/M phase of the cell cycle.
-
Apoptotic Signal Transduction: Prolonged mitotic arrest triggers intracellular stress signals that activate the intrinsic apoptotic pathway. This involves the phosphorylation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic Bcl-2 family members.
-
Caspase Activation: The apoptotic signals converge on the activation of a cascade of caspases, which are the executioners of apoptosis. This ultimately leads to the cleavage of cellular proteins, DNA fragmentation, and the morphological changes characteristic of programmed cell death.
Quantitative Data Summary
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Amide-functionalized rhodanine-3-acetic acid derivative (I20) | A549 | Lung Adenocarcinoma | 7.0 | [1] |
| Amide-functionalized rhodanine-3-acetic acid derivative (I20) | PC-3 | Prostate Cancer | ~10-20 | [1] |
| Amide-functionalized rhodanine-3-acetic acid derivative (I20) | HepG2 | Hepatocellular Carcinoma | 20.3 | [1] |
| Benzimidazole-rhodanine conjugate (32) | HL-60 | Promyelocytic Leukemia | 0.21 | |
| Benzimidazole-rhodanine conjugate (32) | MDA-MB-201 | Breast Cancer | 0.33 | |
| Benzimidazole-rhodanine conjugate (32) | Raji | Burkitt's Lymphoma | 1.23 | |
| Benzimidazole-rhodanine conjugate (32) | A549 | Lung Adenocarcinoma | 2.67 | |
| N-glucosylation rhodanine (6) | MCF-7 | Breast Cancer | 11.7 | |
| N-glucosylation rhodanine (6) | HepG2 | Hepatocellular Carcinoma | 0.21 | |
| N-glucosylation rhodanine (6) | A549 | Lung Adenocarcinoma | 1.7 |
Experimental Protocols
The following is a detailed protocol for determining the cytotoxic effects of this compound derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely used and reliable method for assessing cell metabolic activity, which serves as an indicator of cell viability.
MTT Cell Viability Assay
Materials:
-
This compound derivative (or related compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Human cancer cell line of interest (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge. c. Resuspend the cell pellet in fresh complete medium and perform a cell count. d. Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) and seed 100 µL into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a stock solution of the this compound derivative in sterile DMSO (e.g., 10 mM). b. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 0.1 µM to 100 µM). c. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control (medium only). d. Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions or controls. e. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Assay Procedure: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope. c. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100 µL of the solubilization solution (e.g., DMSO) to each well. e. Gently pipette up and down or use a plate shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
Data Acquisition and Analysis: a. Read the absorbance at 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells (medium and MTT only) from the absorbance of all other wells. c. Calculate the percentage of cell viability for each treatment relative to the vehicle control (which is set to 100% viability). d. Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC50 value.
Important Considerations: Rhodanine as a Pan-Assay Interference Compound (PAINS)
Rhodanine and its derivatives are known to be Pan-Assay Interference Compounds (PAINS). PAINS are molecules that can produce false-positive results in high-throughput screens through various non-specific mechanisms. It is crucial for researchers to be aware of this and to design experiments that can mitigate or identify these confounding effects.
Potential Mechanisms of Assay Interference by Rhodanines:
-
Aggregation: Rhodanine compounds can form aggregates at higher concentrations, which may non-specifically sequester and inhibit proteins.
-
Reactivity: The rhodanine scaffold contains reactive moieties that can covalently modify proteins, leading to non-specific inhibition.
-
Redox Activity: Some derivatives may participate in redox cycling, which can interfere with assays that rely on cellular redox state, such as tetrazolium-based assays (MTT, XTT).
-
Colorimetric Interference: Rhodanine compounds are often colored and may interfere with absorbance or fluorescence-based readouts.
Strategies to Mitigate PAINS-related Artifacts:
-
Orthogonal Assays: Confirm cell viability results using a secondary, mechanistically different assay. For example, if an MTT assay (metabolic activity) shows cytotoxicity, confirm with a method that measures membrane integrity (e.g., Trypan Blue exclusion or a lactate dehydrogenase (LDH) release assay) or an ATP-based luminescence assay.
-
Detergent Controls: Include a non-ionic detergent like Triton X-100 in the assay buffer to disrupt compound aggregates. A significant change in potency in the presence of a detergent can indicate an aggregation-based mechanism.
-
Structure-Activity Relationship (SAR) Analysis: A steep or unusual SAR, where minor structural changes lead to a complete loss of activity, can be a red flag for non-specific activity.
-
Assay-Specific Controls: For absorbance-based assays, run controls with the compound in cell-free medium to check for direct interference with the assay reagents or readout.
References
Application Notes and Protocols for the Analytical Characterization of N-Carboxyethylrhodanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive analytical characterization of N-Carboxyethylrhodanine, a key heterocyclic compound with potential applications in drug discovery and development. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis are designed to ensure accurate and reproducible results for identity, purity, and structural elucidation.
High-Performance Liquid Chromatography (HPLC) Analysis
Application: To determine the purity of this compound and to monitor reaction progress during its synthesis. A general reverse-phase HPLC method is described, which is applicable to rhodanine-3-acetic acid derivatives.
Experimental Protocol:
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
This compound sample
-
Acetonitrile (for sample preparation)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Methanol:Water (70:30, v/v). If needed, acidify the mobile phase with 0.1% formic acid to improve peak shape. Degas the mobile phase prior to use.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent, such as acetonitrile or the mobile phase, to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or acetonitrile to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 30 °C.
-
Set the injection volume to 10 µL.
-
Set the UV detection wavelength to the λmax of this compound (typically determined by UV-Vis spectroscopy, a wavelength of 254 nm is a common starting point for similar compounds).
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.
-
Data Analysis: Determine the retention time of this compound from the standard chromatograms. Calculate the purity of the sample by dividing the peak area of the main peak by the total peak area of all peaks in the chromatogram.
Quantitative Data Summary:
| Parameter | Value |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Methanol:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Dependent on the specific C18 column and exact mobile phase composition. |
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Application: To confirm the molecular weight of this compound and to identify potential impurities and degradation products.
Experimental Protocol:
Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare mobile phase A as 0.1% formic acid in water and mobile phase B as 0.1% formic acid in acetonitrile.
-
Sample Preparation: Dissolve the this compound sample in a mixture of water and acetonitrile (1:1, v/v) to a final concentration of approximately 10 µg/mL.
-
LC Conditions:
-
Set the flow rate to 0.4 mL/min.
-
Use a gradient elution, for example: 5% B for 1 min, ramp to 95% B over 5 min, hold at 95% B for 2 min, and then return to initial conditions.
-
Set the column temperature to 40 °C.
-
Set the injection volume to 5 µL.
-
-
MS Conditions:
-
Set the ionization mode to either positive or negative Electrospray Ionization (ESI). For a carboxylic acid, negative ion mode is often successful.
-
Set the capillary voltage to 3.5 kV.
-
Set the drying gas temperature to 350 °C and the flow rate to 10 L/min.
-
Set the nebulizer pressure to 40 psi.
-
Acquire data in full scan mode over a mass range of m/z 50-500.
-
-
Data Analysis: Extract the ion chromatogram for the expected mass of this compound (C₆H₇NO₃S₂), which has a molecular weight of 205.25 g/mol . In negative ion mode, the expected ion would be [M-H]⁻ at m/z 204. In positive ion mode, the expected ion would be [M+H]⁺ at m/z 206.
Quantitative Data Summary:
| Parameter | Value |
| Column | C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI (Positive or Negative) |
| Expected [M-H]⁻ | m/z 204 |
| Expected [M+H]⁺ | m/z 206 |
Experimental Workflow for LC-MS Analysis
Caption: Workflow for LC-MS molecular weight confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: To elucidate the chemical structure of this compound by identifying the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).
Experimental Protocol:
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
This compound sample (5-10 mg)
-
Tetramethylsilane (TMS) as an internal standard (usually included in the deuterated solvent)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum using standard parameters.
-
Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or TMS at 0 ppm.
-
Spectral Interpretation: Analyze the chemical shifts, integration (for ¹H NMR), and multiplicity of the signals to assign them to the respective protons and carbons in the this compound structure.
Expected Spectral Data (based on related compounds):
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~12-13 | Singlet | -COOH |
| ~4.2-4.4 | Triplet | -N-CH₂- | |
| ~4.0 | Singlet | -S-CH₂-CO- | |
| ~2.7-2.9 | Triplet | -CH₂-COOH | |
| ¹³C NMR | ~195-205 | - | C=S |
| ~170-175 | - | C=O (ring) | |
| ~170-175 | - | C=O (acid) | |
| ~45-50 | - | -N-CH₂- | |
| ~35-40 | - | -S-CH₂-CO- | |
| ~30-35 | - | -CH₂-COOH |
Logical Relationship for NMR Structural Elucidation
Caption: Logical flow for structure elucidation using NMR spectroscopy.
Elemental Analysis
Application: To determine the elemental composition (C, H, N, S) of this compound and compare it with the theoretical values to confirm its empirical formula.
Experimental Protocol:
Instrumentation:
-
CHN/S Elemental Analyzer
Reagents:
-
This compound sample (1-2 mg, finely ground and dried)
-
Standard reference material for calibration (e.g., sulfanilamide)
Procedure:
-
Instrument Calibration: Calibrate the elemental analyzer using a certified standard of known elemental composition.
-
Sample Preparation: Accurately weigh 1-2 mg of the finely ground and dried this compound sample into a tin capsule.
-
Analysis: Place the sample in the instrument's autosampler. The analysis is typically automated, involving combustion of the sample at high temperature and detection of the resulting gases (CO₂, H₂O, N₂, SO₂).
-
Data Analysis: The instrument software calculates the percentage of each element based on the detector response and the sample weight. Compare the experimental percentages with the theoretical values for the molecular formula C₆H₇NO₃S₂.
Quantitative Data Summary:
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 35.11 | |
| Hydrogen (H) | 3.44 | |
| Nitrogen (N) | 6.82 | |
| Sulfur (S) | 31.24 |
Note: The experimental values should be within ±0.4% of the theoretical values to be considered a good match.[1]
Experimental Workflow for Elemental Analysis
Caption: Workflow for elemental analysis of this compound.
References
Application Notes and Protocols for Computational Molecular Docking Studies of Rhodanine Derivatives
A focus on N-Carboxyethylrhodanine and its Analogs as Tyrosine Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct computational molecular docking studies for this compound are not extensively available in the public domain. This document provides a generalized protocol and data based on studies of closely related rhodanine derivatives, which serve as a valuable proxy for understanding the potential interactions of this compound with protein targets.
Introduction
Rhodanine and its derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] These compounds are recognized as privileged scaffolds in drug discovery. A key mechanism of action for their anticancer effects is the inhibition of protein kinases, particularly tyrosine kinases, which are crucial regulators of cellular signaling pathways.[1][2] Dysregulation of tyrosine kinase signaling is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3][4]
Computational molecular docking is an indispensable tool in modern drug discovery, providing insights into the binding modes and affinities of small molecules like this compound and its analogs to their protein targets.[5][6] This application note provides a comprehensive overview of the methodologies and expected outcomes for the computational analysis of rhodanine derivatives, with a specific focus on their potential as tyrosine kinase inhibitors.
Data Presentation: Docking Results of Rhodanine Derivatives
The following table summarizes representative quantitative data from molecular docking and in vitro studies of various rhodanine derivatives against cancer-related protein targets. This data provides a baseline for evaluating the potential efficacy of novel analogs like this compound.
| Compound Class | Target Protein | Docking Score (kcal/mol) | IC50 (µM) | Reference |
| S-glucosylated rhodanine | Topoisomerase II | -11.31 | 11.7 (MCF-7) | [7] |
| 3-Aminorhodanine derivative | EGFR | Not Specified | 55.8 (A549) | [8] |
| 5-arylidene rhodanine | Not Specified | - (Energy Gap = 3.004 eV) | Not Specified | [9] |
Experimental Protocols
This section details a generalized protocol for performing a computational molecular docking study on a rhodanine derivative, such as this compound, against a tyrosine kinase target (e.g., c-Src).
Preparation of the Receptor Protein
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein, for instance, c-Src kinase (PDB ID: 3G6H), from the Protein Data Bank (PDB).[1][2]
-
Protein Preparation:
-
Remove all water molecules and co-crystallized ligands from the protein structure.[6]
-
Add polar hydrogen atoms to the protein.
-
Assign Kollman charges to the protein atoms.
-
Merge non-polar hydrogens.
-
Save the prepared protein structure in PDBQT format for use with AutoDock Tools.
-
Preparation of the Ligand (this compound)
-
Ligand Sketching: Draw the 2D structure of this compound using a chemical drawing software like ChemDraw or MarvinSketch.
-
3D Conversion and Optimization: Convert the 2D structure to a 3D structure. Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Ligand Preparation for Docking:
-
Detect the root, rotatable bonds, and torsions of the ligand.
-
Assign Gasteiger charges.
-
Save the prepared ligand in PDBQT format.
-
Molecular Docking Procedure
-
Grid Box Generation: Define the binding site on the receptor by generating a grid box. The grid box should encompass the active site of the tyrosine kinase. Center the grid on the co-crystallized ligand if available, or on catalytically important residues.
-
Docking Simulation:
-
Utilize a docking program such as AutoDock Vina or GOLD.[5][10]
-
Set the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search. For AutoDock Vina, a typical command would be: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log log.txt
-
-
Analysis of Docking Results:
-
Analyze the docking poses and their corresponding binding energies. The pose with the lowest binding energy is generally considered the most favorable.[11]
-
Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify hydrogen bonds, hydrophobic interactions, and other key binding determinants.
-
Visualizations
Signaling Pathway
Caption: A simplified diagram of the Receptor Tyrosine Kinase signaling cascade.
Experimental Workflow
Caption: A flowchart illustrating the key steps in a molecular docking study.
Conclusion
The computational molecular docking protocols and data presented provide a robust framework for the initial assessment of this compound and other rhodanine derivatives as potential tyrosine kinase inhibitors. By following these methodologies, researchers can efficiently screen and prioritize compounds for further experimental validation, accelerating the drug discovery process. The visualization of the targeted signaling pathway and the experimental workflow offers a clear and concise guide for professionals in the field. Further in vitro and in vivo studies are essential to confirm the therapeutic potential of promising candidates identified through these computational approaches.
References
- 1. Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies | Bentham Science [benthamscience.com]
- 3. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. Molecular docking-based computational platform for high-throughput virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scirp.org [scirp.org]
- 10. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 11. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Applications of N-Carboxyethylrhodanine in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Carboxyethylrhodanine and its derivatives have emerged as a significant class of compounds in drug discovery, demonstrating a "privileged scaffold" status due to their versatile biological activities.[1][2] These molecules, characterized by a rhodanine core with a carboxyethyl group at the N-3 position, have shown considerable promise as therapeutic agents, particularly in the management of diabetic complications. Their primary mechanism of action involves the inhibition of key enzymes involved in metabolic pathways that are dysregulated in disease states. This document provides detailed application notes and experimental protocols for the investigation of this compound and its analogs in a drug discovery setting.
Therapeutic Target: Aldose Reductase
A primary and well-validated therapeutic target of this compound derivatives is Aldose Reductase (AR) .[3][4] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, this pathway becomes overactivated, leading to the accumulation of sorbitol, which in turn causes osmotic stress and subsequent cellular damage, contributing to the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.[3] By inhibiting aldose reductase, this compound derivatives can mitigate these detrimental effects.
Quantitative Data: Inhibitory Potency
| Compound Class | Derivative | Target Enzyme | IC50 (µM) | Reference |
| Rhodanine-3-acetamide | Compound 3a | Aldose Reductase (ALR2) | 0.25 ± 0.04 | [1] |
| Rhodanine-3-acetamide | Compound 3f | Aldose Reductase (ALR2) | 0.12 ± 0.01 | [1][3][5] |
| Rhodanine-3-hippuric acid-pyrazole hybrid | Compound 6g | Aldose Reductase (ALR2) | 0.04 | [6] |
| Rhodanine-3-hippuric acid-pyrazole hybrid | Compound 6e | Aldose Reductase (ALR2) | 0.06 | [6] |
| Spirobenzopyran acetic acid | Compound 1 | Aldose Reductase (ALR2) | 2.25 | [7] |
| Spirobenzopyran acetic acid | Compound 2 | Aldose Reductase (ALR2) | 0.58 | [7] |
| Standard Inhibitor | Epalrestat (ONO-2235) | Aldose Reductase (ALR2) | 0.87 | [6] |
| Standard Inhibitor | Sulindac | Aldose Reductase (ALR2) | 0.29 ± 0.08 | [2] |
Table 1: In vitro inhibitory activity of this compound derivatives and standard inhibitors against Aldose Reductase (ALR2).
A notable derivative, (E)-3-carboxymethyl-5-[(2E)-methyl-3-phenylpropenylidene]rhodanine, also known as Epalrestat (ONO-2235) , is an approved drug in several countries for the treatment of diabetic neuropathy.[4][8] In vivo studies in streptozotocin-induced diabetic rats have demonstrated that oral administration of ONO-2235 significantly reduces sorbitol accumulation in the sciatic nerve and red blood cells, highlighting its therapeutic potential.[4]
Signaling Pathway: The Polyol Pathway
This compound derivatives exert their therapeutic effect by modulating the polyol pathway. Under normal glucose levels, the majority of glucose is phosphorylated by hexokinase and enters glycolysis. However, in hyperglycemic states, the excess glucose is shunted into the polyol pathway.
Experimental Protocols
Experimental Workflow: Aldose Reductase Inhibition Assay
The following diagram outlines the typical workflow for evaluating the inhibitory activity of this compound derivatives against aldose reductase.
Detailed Protocol: In Vitro Spectrophotometric Aldose Reductase Inhibition Assay
This protocol is adapted from established methods for assessing aldose reductase inhibitors.[1][3]
1. Materials and Reagents:
-
Enzyme: Partially purified rat lens aldose reductase (or commercially available recombinant human aldose reductase).
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH).
-
Substrate: DL-Glyceraldehyde.
-
Test Compound: this compound or its derivatives, dissolved in a suitable solvent (e.g., DMSO).
-
Standard Inhibitor: Epalrestat or Sulindac.
-
Assay Buffer: 0.1 M Sodium phosphate buffer (pH 6.2).
-
Equipment: UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 340 nm, 96-well UV-transparent microplates, and calibrated micropipettes.
2. Reagent Preparation:
-
NADPH Solution: Prepare a 1.6 mM solution of NADPH in the assay buffer.
-
Substrate Solution: Prepare a 10 mM solution of DL-glyceraldehyde in the assay buffer.
-
Enzyme Preparation: Dilute the aldose reductase enzyme preparation in the assay buffer to a concentration that yields a linear rate of NADPH oxidation for at least 5 minutes.
-
Test Compound and Standard Inhibitor Solutions: Prepare stock solutions of the test compounds and standard inhibitor in DMSO (e.g., 10 mM). Perform serial dilutions in the assay buffer to obtain a range of concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects on enzyme activity.
3. Assay Procedure (96-well plate format):
-
Assay Setup: To each well of a 96-well microplate, add the following in order:
-
70 µL of 0.1 M sodium phosphate buffer (pH 6.2).
-
10 µL of the test compound solution at various concentrations (or vehicle for the control and blank).
-
10 µL of the aldose reductase enzyme solution (add assay buffer to the blank wells instead of the enzyme).
-
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Add 10 µL of the NADPH solution to all wells.
-
Start Reaction and Measurement: Immediately add 10 µL of the DL-glyceraldehyde substrate solution to all wells except the blank (add 10 µL of assay buffer to the blank).
-
Kinetic Reading: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes.
4. Data Analysis:
-
Calculate the rate of reaction: Determine the initial velocity (V₀) of the reaction for each concentration of the inhibitor and the control by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition:
-
% Inhibition = [1 - (V₀ with inhibitor / V₀ of control)] x 100
-
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
Conclusion
This compound and its derivatives represent a promising class of compounds for the development of novel therapeutics, particularly for the treatment of diabetic complications through the inhibition of aldose reductase. The protocols and data presented in these application notes provide a framework for researchers to further explore the potential of this chemical scaffold in drug discovery programs. The favorable inhibitory activities of rhodanine-3-acetic acid and acetamide derivatives against aldose reductase underscore the therapeutic promise of this compound class. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of this compound derivatives are warranted to advance these compounds towards clinical development.
References
- 1. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a new aldose reductase inhibitor, (E)-3-carboxymethyl-5-[(2E)-methyl-3-phenylpropenylidene]rhodanine (ONO-2235) on peripheral nerve disorders in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesi… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. Epalrestat | Reductase | TargetMol [targetmol.com]
Standard Operating Procedure for Testing Rhodanine Derivatives
Application Note
Rhodanine and its derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities, making them promising candidates in drug discovery and development.[1][2][3][4][5][6] These compounds have demonstrated potential as antibacterial, antifungal, antiviral, anticancer, antidiabetic, and anti-inflammatory agents.[2][4][6][7][8] The core rhodanine scaffold can be readily modified at various positions, allowing for the generation of large libraries of derivatives with diverse pharmacological profiles.[4][5]
This document provides a comprehensive set of standard operating procedures (SOPs) for the initial biological screening and characterization of novel rhodanine derivatives. The protocols outlined herein are intended for researchers, scientists, and drug development professionals engaged in the evaluation of these compounds. The described methodologies cover fundamental assays for assessing antimicrobial activity, cytotoxicity against cancer cell lines, and specific enzyme inhibition. Adherence to these standardized procedures will ensure reproducibility and comparability of data across different studies and laboratories.
It is important to note that while some rhodanine derivatives have shown promising therapeutic potential, they are also known in some cases to be pan-assay interference compounds (PAINS).[2][9] Therefore, careful experimental design and validation are crucial to confirm the specific biological activity of any new rhodanine derivative.
General Experimental Workflow
The initial assessment of a new series of rhodanine derivatives typically follows a hierarchical screening process. This workflow is designed to efficiently identify promising lead compounds and characterize their basic biological and pharmacological properties.
Caption: General experimental workflow for testing rhodanine derivatives.
Experimental Protocols
Antimicrobial Activity Assays
Rhodanine derivatives have shown significant activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains.[1][7][10] The following protocols describe the standard methods for evaluating the antimicrobial properties of these compounds.
This method provides a preliminary assessment of the antimicrobial activity of the synthesized compounds.[11]
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))
-
Mueller-Hinton Agar (MHA)
-
Sterile filter paper discs (6 mm diameter)
-
Rhodanine derivatives dissolved in a suitable solvent (e.g., DMSO) to a stock concentration of 20 mg/mL.[11]
-
Standard antibiotic discs (e.g., Gentamicin, Chloramphenicol) as positive controls.[11]
-
Solvent-loaded discs as a negative control.[11]
-
Sterile swabs, Petri dishes, incubator.
Procedure:
-
Prepare MHA plates according to the manufacturer's instructions.
-
Inoculate the surface of the MHA plates evenly with a standardized suspension of the test microorganism using a sterile swab.
-
Impregnate sterile filter paper discs with a defined volume (e.g., 10 µL) of the rhodanine derivative solution.
-
Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disc.
Data Presentation:
| Compound ID | Concentration on Disc (µg) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| Rhod-01 | 200 | 15 | 12 |
| Rhod-02 | 200 | 18 | 10 |
| Gentamicin | 10 | 25 | 22 |
| DMSO | - | 0 | 0 |
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a quantitative measure of a compound's potency.[7][10]
Materials:
-
Test microorganisms
-
Mueller-Hinton Broth (MHB)
-
Rhodanine derivatives (stock solutions in DMSO)
-
96-well microtiter plates
-
Standard antibiotics for comparison
-
Microplate reader or visual inspection
Procedure:
-
Dispense 100 µL of MHB into each well of a 96-well plate.
-
Add 100 µL of the rhodanine derivative stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a standardized inoculum of the test microorganism and add a defined volume to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the absorbance at 600 nm.
Data Presentation:
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. MRSA | MIC (µg/mL) vs. E. coli |
| Rhod-01 | 16 | 32 | >64 |
| Rhod-02 | 8 | 16 | >64 |
| Norfloxacin | 8 | >64 | 4 |
| Oxacillin | 1 | >64 | N/A |
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[8][12][13][14]
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical)).[8][13]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Rhodanine derivatives (stock solutions in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
CO2 incubator, microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the rhodanine derivatives (typically in a range from 0.1 to 100 µM) for 48-72 hours.[8] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the MTT-containing medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Data Presentation:
| Compound ID | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 | IC50 (µM) vs. HeLa |
| Rhod-03 | 12.5 | 25.8 | 18.3 |
| Rhod-04 | 5.2 | 8.9 | 7.1 |
| Doxorubicin | 0.8 | 1.2 | 1.0 |
Enzyme Inhibition Assay (General Protocol)
Rhodanine derivatives are known to inhibit various enzymes, including cholinesterases, carbonic anhydrases, and kinases.[15][16] The following is a general protocol that can be adapted for specific enzyme targets.
Materials:
-
Purified enzyme of interest
-
Specific substrate for the enzyme
-
Buffer solution providing optimal pH for enzyme activity
-
Rhodanine derivatives (stock solutions in DMSO)
-
A known inhibitor as a positive control
-
96-well plate (UV-transparent or standard, depending on the detection method)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a reaction buffer suitable for the enzyme.
-
In a 96-well plate, add the buffer, varying concentrations of the rhodanine derivative, and the enzyme.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a specific temperature.[17]
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Data Presentation:
| Compound ID | Target Enzyme | IC50 (µM) |
| Rhod-05 | AChE | 24.05 |
| Rhod-06 | BChE | 7.92 |
| Rivastigmine | AChE/BChE | (Reference) |
Signaling Pathway Analysis
Some rhodanine derivatives exert their effects by modulating specific signaling pathways. For example, certain derivatives have been shown to inhibit the nuclear localization and transcriptional activity of Hypoxia-Inducible Factor-2α (HIF-2α).[18]
Caption: Inhibition of HIF-2α signaling by rhodanine derivatives.
This pathway can be investigated using techniques such as Western blotting to assess the levels of HIF-2α in nuclear and cytoplasmic fractions, and reporter gene assays to measure the transcriptional activity at Hypoxia Response Elements (HREs).
References
- 1. Drug screening of rhodanine derivatives for antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments with rhodanine as a scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of rhodanine-3-acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rhodanine - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. oatext.com [oatext.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and in vitro evaluation of novel rhodanine derivatives as potential cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. superchemistryclasses.com [superchemistryclasses.com]
- 18. Characterization of rhodanine derivatives as potential disease-modifying drugs for experimental mouse osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve N-Carboxyethylrhodanine solubility in aqueous buffers
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address challenges with the aqueous solubility of N-Carboxyethylrhodanine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a rhodanine derivative, a class of heterocyclic compounds explored in drug discovery. Like many rhodanine-containing molecules, it often exhibits poor solubility in aqueous solutions, which can hinder its evaluation in biological assays and the development of formulations.[1] The presence of a carboxylic acid group suggests that its solubility is highly dependent on pH.
Q2: What is the predicted pKa of this compound and why is it important?
Q3: Which factors generally influence the solubility of this compound in aqueous buffers?
Several factors can significantly impact the solubility of this compound:
-
pH: As a carboxylic acid, its solubility is expected to increase significantly as the pH of the buffer rises above its pKa.
-
Buffer Species: The components of the buffer can interact with the compound. For instance, some compounds may be less soluble in phosphate buffers compared to TRIS or citrate buffers due to the potential for forming less soluble phosphate salts.
-
Ionic Strength: The concentration of salts in the buffer can influence solubility.
-
Temperature: Solubility of most solid compounds increases with temperature, although this effect is generally less pronounced than that of pH for ionizable compounds.
-
Co-solvents: The addition of water-miscible organic solvents like dimethyl sulfoxide (DMSO) can substantially increase solubility.
Troubleshooting Guide
This section addresses common problems encountered when trying to dissolve this compound in aqueous buffers.
Issue 1: The compound does not dissolve in my aqueous buffer.
-
Possible Cause 1: Incorrect pH. The pH of your buffer may be too low (below or near the pKa), keeping the this compound in its less soluble, protonated form.
-
Solution: Increase the pH of the buffer. Since the predicted pKa is around 3.75, aim for a pH of at least 5.75 (pKa + 2) to ensure the compound is predominantly in its more soluble, ionized form. A pH-solubility profile should be determined experimentally to find the optimal pH.
-
-
Possible Cause 2: Low intrinsic solubility. The compound may have very low inherent aqueous solubility even in its ionized form.
-
Solution 1: Use a co-solvent. Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Be mindful of the final DMSO concentration in your experiment, as it can affect biological assays.
-
Solution 2: Form a salt. Convert the this compound to a more soluble salt form, such as a sodium or potassium salt, before dissolving it in the buffer.
-
Issue 2: The compound dissolves initially but then precipitates out of solution.
-
Possible Cause 1: Supersaturation. When diluting a concentrated organic stock solution into an aqueous buffer, a temporary supersaturated state can be created, which then leads to precipitation over time.
-
Solution: Add the stock solution to the buffer slowly while vortexing or stirring vigorously. It may also be necessary to use a more dilute stock solution or a higher percentage of co-solvent in the final solution.
-
-
Possible Cause 2: Change in pH. If the buffer capacity is insufficient, the addition of the acidic compound might lower the pH of the solution, causing the compound to precipitate.
-
Solution: Use a buffer with a higher buffering capacity or re-adjust the pH after the addition of the this compound.
-
-
Possible Cause 3: Common ion effect or salt incompatibility. The ions in your buffer (e.g., phosphate) might be forming a less soluble salt with your compound.
-
Solution: Try a different buffer system (e.g., TRIS-HCl, HEPES, or citrate) to see if precipitation still occurs.
-
Experimental Protocols and Data Presentation
Protocol 1: Determining the pH-Solubility Profile of this compound
This protocol describes a method to determine the solubility of this compound at different pH values.
Methodology:
-
Prepare a series of buffers: Prepare buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Phosphate and citrate buffers are suitable for the lower pH range, while TRIS-HCl or phosphate buffers can be used for the neutral to slightly basic range.
-
Add excess compound: Add an excess amount of this compound powder to a known volume of each buffer in separate vials. The solid should be visible after initial mixing.
-
Equilibrate: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate the solid: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantify the dissolved compound: Carefully take an aliquot of the supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.
-
Measure the final pH: Measure the pH of the supernatant to confirm the final pH of the saturated solution.
Data Presentation:
The results of the pH-solubility profile should be summarized in a table. Below is an illustrative example of how to present the data.
| Buffer System | Target Initial pH | Final pH of Supernatant | Solubility (mg/mL) |
| Citrate Buffer | 4.0 | 4.1 | Hypothetical Value |
| Acetate Buffer | 5.0 | 5.0 | Hypothetical Value |
| Phosphate Buffer | 6.0 | 6.0 | Hypothetical Value |
| Phosphate Buffer | 7.0 | 7.0 | Hypothetical Value |
| TRIS-HCl Buffer | 7.4 | 7.4 | Hypothetical Value |
| TRIS-HCl Buffer | 8.0 | 8.0 | Hypothetical Value |
Note: The values in this table are for illustrative purposes only. Researchers should generate their own experimental data.
Protocol 2: Improving Solubility with a Co-solvent (DMSO)
This protocol outlines how to use DMSO as a co-solvent to increase the solubility of this compound.
Methodology:
-
Prepare a high-concentration stock solution: Dissolve a known amount of this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
-
Prepare co-solvent mixtures: Create a series of aqueous buffer (at a pH where the compound is ionized, e.g., pH 7.4) and DMSO mixtures (e.g., 1%, 5%, 10%, 20% DMSO v/v).
-
Determine solubility: Add an excess of this compound to each co-solvent mixture and follow steps 3-6 from Protocol 1 to determine the solubility in each mixture.
Data Presentation:
Present the quantitative data in a clear, tabular format.
| Aqueous Buffer (pH 7.4) | DMSO Concentration (% v/v) | Solubility (mg/mL) |
| Phosphate Buffer | 0 | Hypothetical Value |
| Phosphate Buffer | 1 | Hypothetical Value |
| Phosphate Buffer | 5 | Hypothetical Value |
| Phosphate Buffer | 10 | Hypothetical Value |
| Phosphate Buffer | 20 | Hypothetical Value |
Note: The values in this table are for illustrative purposes only. Researchers should generate their own experimental data.
Protocol 3: Preparation of a Sodium Salt of this compound
Formation of a salt is a common strategy to significantly increase the aqueous solubility of acidic compounds.
Methodology:
-
Dissolve the compound: Dissolve this compound in a suitable organic solvent like ethanol.
-
Add base: Add one molar equivalent of sodium hydroxide (as a concentrated aqueous or alcoholic solution) dropwise to the solution while stirring.
-
Isolate the salt: The sodium salt may precipitate out of the solution. If it does, it can be collected by filtration. If not, the solvent can be removed under reduced pressure to yield the solid salt.
-
Wash and dry: Wash the resulting solid with a small amount of cold solvent to remove any unreacted starting material and then dry it under vacuum.
-
Confirm salt formation: Confirm the formation of the salt using appropriate analytical techniques (e.g., NMR, IR, or elemental analysis).
-
Test solubility: Determine the aqueous solubility of the prepared salt using the methods described in Protocol 1.
Visualizing Workflows and Concepts
To aid in understanding the experimental and logical processes, the following diagrams are provided.
References
- 1. Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acids † - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Rhodanine-3-acetic acid CAS#: 5718-83-2 [m.chemicalbook.com]
Technical Support Center: N-Carboxyethylrhodanine Stability and Storage
Welcome to the technical support center for N-Carboxyethylrhodanine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the long-term storage and stability of this compound.
Troubleshooting Guide
This section addresses specific issues you might encounter during the handling and storage of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Change in physical appearance (e.g., color change, clumping) | - Exposure to light, moisture, or elevated temperatures. - Incompatibility with storage container material. | - Store the compound in an amber, tightly sealed container. - Store at recommended low temperatures (see table below). - Ensure the storage container is made of an inert material (e.g., glass, PTFE). |
| Decreased purity or presence of degradation products in analysis (e.g., HPLC, LC-MS) | - Chemical degradation due to hydrolysis, oxidation, or photodegradation. - Sub-optimal storage conditions (temperature, humidity). | - Review and optimize storage conditions immediately. - Handle the compound under an inert atmosphere (e.g., argon, nitrogen) if sensitive to oxidation. - Prepare solutions fresh and protect them from light. |
| Inconsistent experimental results | - Degradation of the stock solution. - Repeated freeze-thaw cycles of solutions. | - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. - Regularly check the purity of the stock solution. - Prepare fresh solutions for critical experiments. |
| Poor solubility after storage | - Formation of less soluble degradation products or polymers. | - Attempt to dissolve a small amount in a recommended solvent with sonication. - If solubility issues persist, the compound may have degraded and should be replaced. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: Based on general guidelines for similar compounds, solid this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[1][2][3] For long-term stability, storage at low temperatures is recommended.
Recommended Storage Conditions for Solid this compound
| Storage Duration | Temperature | Atmosphere | Container |
| Short-term (< 6 months) | 2-8°C | Standard | Tightly sealed, amber vial |
| Long-term (> 6 months) | -20°C | Inert (Argon or Nitrogen) | Tightly sealed, amber vial |
Q2: How should I prepare and store solutions of this compound?
A2: Solutions are generally less stable than the solid compound. It is recommended to prepare solutions fresh for each experiment. If storage is necessary, aliquot the solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[4] The choice of solvent can also impact stability; consult relevant literature for your specific application.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways have not been published, potential degradation routes based on its chemical structure include:
-
Hydrolysis: The ester linkage in the carboxyethyl group is susceptible to hydrolysis, especially under acidic or basic conditions.
-
Oxidation: The sulfur atom in the rhodanine ring could be susceptible to oxidation.
-
Ring Opening: The rhodanine ring may open under harsh pH conditions or elevated temperatures.
Below is a hypothetical degradation pathway diagram.
Q4: How can I monitor the stability of my this compound sample?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is the most effective way to monitor the purity of your sample over time.[5][6][7] These methods can separate the parent compound from potential degradation products.
Experimental Protocols
Protocol 1: Establishing a Stability Testing Program
This protocol outlines a general procedure for conducting a long-term stability study.
Methodology:
-
Initial Analysis (Time 0): Upon receiving a new batch of this compound, perform a comprehensive initial analysis. This includes recording the physical appearance, and obtaining a purity profile using a validated HPLC or LC-MS method. This will serve as the baseline.
-
Sample Preparation and Storage: Aliquot the solid compound into several small, amber glass vials. For each storage condition to be tested (e.g., -20°C, 4°C, 25°C/60% RH), prepare enough vials to be pulled at each time point.
-
Time Points: Store the samples under the defined conditions. Pull samples at predetermined intervals (e.g., 1, 3, 6, 9, 12, 18, and 24 months).
-
Analysis: At each time point, analyze the pulled sample using the same analytical methods as in the initial analysis.
-
Data Evaluation: Compare the results at each time point to the initial data. Look for changes in purity, the appearance of new peaks (degradation products), and changes in physical appearance.
Protocol 2: Troubleshooting with a Decision Tree
This logical diagram can help you troubleshoot issues with this compound stability.
References
- 1. labdepotinc.com [labdepotinc.com]
- 2. biognost.com [biognost.com]
- 3. biognost.com [biognost.com]
- 4. RNA Stability: A Review of the Role of Structural Features and Environmental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
Common issues in N-Carboxyethylrhodanine crystallization and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of N-Carboxyethylrhodanine and related rhodanine-3-acetic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
A1: this compound, also known as Rhodanine-3-acetic acid, is a rhodanine derivative with a carboxylic acid functional group. It has the chemical formula C5H5NO3S2 and a molecular weight of 191.23 g/mol .[1] It typically appears as a pale yellow crystalline powder.[1] Understanding its fundamental properties is crucial for developing a successful crystallization protocol.
Q2: What are some common solvents for dissolving this compound?
A2: this compound is known to be soluble in methanol.[1] Generally, polar organic solvents are good starting points for dissolving rhodanine derivatives. Due to the carboxylic acid moiety, its solubility can be pH-dependent. In basic solutions, it will form a salt, which is typically more soluble in aqueous solutions.
Q3: Does this compound exhibit polymorphism?
A3: While the crystal structure of rhodanine-3-acetic acid has been studied, there is no readily available public information confirming the existence of different polymorphic forms for this compound.[2] Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. It is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties, including solubility, melting point, and stability. Researchers should be aware of the potential for polymorphism and consider screening for different crystal forms as part of their development process.
Q4: What is a typical starting point for the synthesis of this compound?
A4: A common method for synthesizing N-substituted rhodanines is through a one-pot reaction involving an amine (in this case, an amino acid like glycine), carbon disulfide, and a chloroacetylating agent, often in the presence of a base.[3][4] Microwave-assisted synthesis has also been reported to be an efficient method.[3]
Troubleshooting Guide
Issue 1: No Crystals Form Upon Cooling
Possible Cause: The solution is not supersaturated. This is the most common reason for crystallization failure.
Solutions:
-
Increase Concentration: The most straightforward solution is to increase the concentration of this compound in the solvent. This can be done by carefully evaporating some of the solvent.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of this compound from a previous successful crystallization, add a tiny "seed" crystal to the supersaturated solution. This will act as a template for further crystal growth.
-
-
Anti-Solvent Addition: Slowly add a solvent in which this compound is insoluble (an "anti-solvent") to the solution. This will reduce the overall solubility of the compound and promote precipitation. The key is to add the anti-solvent slowly to encourage the formation of crystals rather than an amorphous solid.
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Possible Cause: The compound is coming out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This happens when the solution is too concentrated or cools too quickly.
Solutions:
-
Use More Solvent: Add a small amount of additional solvent to the mixture and gently heat to redissolve the oil. Then, allow the solution to cool more slowly.[1]
-
Slower Cooling: Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath or refrigerator. Insulating the flask can also help to slow the cooling rate.
-
Change Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or a mixture of solvents to find a system where the compound is soluble at high temperatures but less soluble at lower temperatures, without precipitating as an oil.
Issue 3: Crystals are Very Fine, Needle-like, or Form a Slurry
Possible Cause: Crystallization is occurring too rapidly, leading to the formation of many small crystals instead of fewer, larger ones. This can trap impurities and make filtration difficult.
Solutions:
-
Reduce the Rate of Cooling: As with "oiling out," a slower cooling process allows for more ordered crystal growth.
-
Use a More Dilute Solution: Starting with a slightly less concentrated solution can slow down the crystallization process.
-
Re-dissolve and Re-crystallize: If you obtain a poor-quality crystalline product, it is often best to redissolve it in fresh hot solvent and attempt the crystallization again with adjusted parameters (e.g., slower cooling, more dilute solution).
Issue 4: The Crystallization Yield is Low
Possible Cause: Too much solvent was used, and a significant amount of the compound remains dissolved in the mother liquor.
Solutions:
-
Reduce the Amount of Solvent: In subsequent crystallization attempts, use the minimum amount of hot solvent required to fully dissolve the compound.
-
Recover from Mother Liquor: Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Optimize the Anti-Solvent Addition: If using an anti-solvent, ensure you are adding enough to precipitate most of the product, but not so much that impurities also crash out.
Data and Protocols
Physicochemical Data for Rhodanine-3-acetic Acid
| Property | Value | Reference |
| Melting Point | 145-148°C | [1] |
| Solubility in Methanol | 25 mg/mL | [1] |
| Appearance | Pale yellow crystalline powder | [1] |
| pKa | 3.75 ± 0.10 (Predicted) | [1] |
General Experimental Protocol for Crystallization
This is a general starting protocol that should be optimized for your specific experimental conditions.
-
Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of a hot solvent (e.g., methanol).
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling:
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature on a benchtop. To slow the cooling further, the flask can be placed in an insulated container.
-
Further Cooling: Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals thoroughly. This can be done by air drying or in a desiccator under vacuum.
Visual Guides
References
Titration experiments to optimize N-Carboxyethylrhodanine assay concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing titration experiments to optimize N-Carboxyethylrhodanine assay concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound assay?
The this compound assay is a colorimetric method primarily used to determine the activity of certain enzymes. The core principle involves the enzymatic generation of a product that subsequently reacts with this compound to produce a detectable chromogen. The intensity of the resulting color is proportional to the amount of product formed, and therefore, to the enzyme's activity. A common application is in assays for enzymes like tannase, where the enzyme hydrolyzes a substrate to produce gallic acid, which then reacts with rhodanine derivatives.
Q2: What are the critical reagents and their typical starting concentrations for this assay?
Optimizing the concentration of each reagent is crucial for reliable results. Below is a table summarizing the key reagents and suggested starting concentration ranges for titration experiments.
| Reagent | Role | Typical Starting Concentration Range |
| This compound | Chromogenic Substrate | 0.1% - 0.5% (w/v) in a suitable solvent (e.g., ethanol) |
| Enzyme | Catalyst | Varies significantly based on enzyme purity and activity. Start with a concentration that yields a linear reaction rate over the desired time course. |
| Substrate | Reactant for the enzyme | Dependent on the enzyme's Km. A common starting point is 2-5 times the Km value. |
| Buffer | Maintain optimal pH | pH range should be optimal for the specific enzyme being assayed. Common buffers include acetate, phosphate, or Tris-HCl. |
| Activator/Cofactor | (If required by the enzyme) | Concentration should be saturating and determined empirically. |
Q3: My assay shows high background noise. What are the potential causes and solutions?
High background can obscure the true signal from enzymatic activity. Here are common causes and troubleshooting steps:
-
Spontaneous Substrate Degradation: The substrate may be unstable and breaking down non-enzymatically.
-
Solution: Run a "no-enzyme" control to quantify the rate of spontaneous degradation. If significant, consider a more stable substrate or adjust buffer conditions (pH, temperature).
-
-
This compound Instability: The this compound reagent itself might be degrading or reacting with buffer components.
-
Solution: Prepare fresh this compound solution for each experiment. Test for reactivity with the buffer in the absence of enzyme and substrate.
-
-
Contamination: Contamination of reagents or labware with the enzyme or its product.
-
Solution: Use fresh, sterile reagents and dedicated labware.
-
-
Pan-Assay Interference Compound (PAINS) Behavior: Rhodanine and its derivatives are known to be potential PAINS, which can cause non-specific assay interference.[1]
-
Solution: Perform control experiments to rule out non-specific interactions. This may include testing the effect of this compound on the enzyme's stability or its interaction with other assay components in the absence of the substrate.
-
Q4: The color development in my assay is too fast/slow. How can I adjust the reaction kinetics?
-
Too Fast:
-
Solution: Decrease the enzyme concentration. You can also try lowering the substrate concentration, but ensure it remains above the Michaelis constant (Km) for zero-order kinetics. Reducing the incubation temperature can also slow down the reaction.
-
-
Too Slow:
-
Solution: Increase the enzyme concentration. Ensure the substrate concentration is not limiting. Check that the buffer pH and temperature are optimal for the enzyme's activity. Verify the presence of any necessary cofactors.
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Low Signal | Inactive enzyme | Check enzyme storage conditions and age. Test enzyme activity with a known positive control assay. |
| Incorrect buffer pH | Verify the pH of your buffer and ensure it is optimal for your enzyme. | |
| Missing essential cofactor | Check the literature for your enzyme to see if a cofactor is required and add it to the reaction mixture. | |
| Insufficient incubation time | Increase the incubation time and perform a time-course experiment to determine the optimal duration. | |
| This compound concentration too low | Increase the this compound concentration in increments. | |
| Non-linear Reaction Rate | Substrate depletion | Lower the enzyme concentration or increase the initial substrate concentration. |
| Enzyme instability | Perform the assay at a lower temperature or for a shorter duration. Add stabilizing agents like BSA or glycerol if compatible. | |
| Product inhibition | Dilute the sample or take earlier time points to minimize the effect of product accumulation. | |
| Poor Reproducibility | Inaccurate pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Temperature fluctuations | Ensure all reagents and plates are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader. | |
| Reagent instability | Prepare fresh reagents, especially the enzyme and this compound solutions, for each experiment. |
Experimental Protocols
Protocol: Titration of this compound Concentration
This protocol outlines a method to determine the optimal concentration of this compound for your assay.
1. Reagent Preparation:
- Prepare a stock solution of this compound (e.g., 1% w/v in ethanol).
- Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve final concentrations ranging from 0.05% to 0.5%.
- Prepare the enzyme, substrate, and buffer solutions at their predetermined optimal concentrations.
2. Assay Procedure:
- In a 96-well microplate, add the assay buffer to all wells.
- Add the substrate solution to all wells except the blank.
- Add the different dilutions of this compound to the respective wells.
- To initiate the reaction, add the enzyme solution to all wells except the blank and no-enzyme controls.
- Incubate the plate at the optimal temperature for a predetermined time (e.g., 30 minutes).
- Stop the reaction (if necessary) by adding a suitable stop solution.
- Read the absorbance at the wavelength of maximum absorbance for the chromogen.
3. Data Analysis:
- Subtract the absorbance of the blank from all other readings.
- Plot the absorbance against the this compound concentration.
- The optimal concentration is the lowest concentration that gives the maximum signal with minimal background.
Visualizations
References
Overcoming common challenges in rhodanine derivative synthesis
Welcome to the technical support center for rhodanine derivative synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of rhodanine derivatives in a question-and-answer format.
Question: My Knoevenagel condensation reaction for 5-arylmethylidene rhodanine synthesis is resulting in a very low yield. What are the likely causes and how can I improve it?
Answer: Low yields in the Knoevenagel condensation for rhodanine derivatives can stem from several factors. A systematic evaluation of the following can help improve your yield:
-
Catalyst Inefficiency: The choice and amount of catalyst are critical. While piperidine and sodium acetate are commonly used, their effectiveness can be substrate-dependent.
-
Troubleshooting Steps:
-
Ensure your catalyst is fresh and of high purity.
-
Optimize the catalyst concentration; typically, catalytic amounts are sufficient.
-
Consider alternative catalysts such as ammonium acetate, L-proline, or the use of ionic liquids.[1] For instance, a Di-Isopropyl Ethyl Ammonium Acetate (DIPEAc) mediated protocol has shown high to excellent yields at room temperature.[1]
-
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a crucial role.
-
Troubleshooting Steps:
-
Temperature: While many reactions proceed at room temperature or with gentle heating, some may require reflux conditions. Monitor your reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature.
-
Reaction Time: Ensure the reaction has gone to completion by monitoring with TLC. Some reactions may require longer durations.
-
Solvent: The choice of solvent is critical. While glacial acetic acid is traditional, greener alternatives like water or ethanol, especially in microwave-assisted synthesis, have proven effective.[2] Solvent-free conditions using a task-specific ionic liquid have also been reported to give good-to-excellent yields.[3]
-
-
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.
-
Troubleshooting Steps:
-
For reactions in non-polar solvents like toluene, a Dean-Stark apparatus can be used for azeotropic removal of water.
-
The addition of molecular sieves can also be effective in removing water from the reaction mixture.
-
-
-
Purity of Reactants: Impurities in the starting rhodanine or the aldehyde can interfere with the reaction.
-
Troubleshooting Steps:
-
Ensure high purity of your starting materials. Recrystallize if necessary.
-
-
Question: I am observing the formation of side products in my rhodanine synthesis. What are the common side reactions and how can I minimize them?
Answer: Side product formation is a common challenge. Key side reactions to consider are:
-
Michael Addition: The α,β-unsaturated carbonyl system of the 5-arylmethylidene rhodanine product can undergo a subsequent Michael addition with another equivalent of the rhodanine starting material, leading to the formation of a bis-rhodanine adduct.[4]
-
Minimization Strategies:
-
Carefully control the stoichiometry of the reactants. A slight excess of the aldehyde can sometimes be beneficial.
-
Monitor the reaction progress closely using TLC and stop the reaction once the desired product is formed.
-
-
-
Self-Condensation of the Aldehyde: If a strong base is used as a catalyst, the aldehyde can undergo self-condensation.
-
Minimization Strategies:
-
Use a weak base as a catalyst (e.g., piperidine, ammonium acetate).
-
-
-
Reaction at the N-3 Position: The nitrogen at the 3-position of the rhodanine ring is nucleophilic and can react with electrophiles.
-
Minimization Strategies:
-
Protect the N-3 position if necessary, for example, by using a suitable protecting group, or by performing the reaction under neutral or acidic conditions.
-
-
Question: My synthesized rhodanine derivative is poorly soluble, making purification by recrystallization difficult. What are some alternative purification strategies?
Answer: Poor solubility is a known issue with many rhodanine derivatives.[5] Here are some strategies to overcome this:
-
Solvent Screening for Recrystallization:
-
Systematically screen a wide range of solvents, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., acetone, ethyl acetate, DMF, DMSO) and polar protic (e.g., ethanol, methanol).
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Consider using solvent mixtures to fine-tune the solubility.
-
-
Column Chromatography:
-
Silica gel column chromatography can be effective for purification. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often successful.
-
-
Washing/Trituration:
-
If the impurities are significantly more soluble than the product, washing the crude solid with a suitable solvent can remove them. This process is known as trituration.
-
-
Use of Solubilizing Agents:
Data on Synthetic Methodologies
The choice of synthetic methodology can significantly impact reaction time and yield. Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating methods.
| Synthesis Method | Reactants | Catalyst/Solvent | Reaction Time | Yield (%) | Reference(s) |
| Conventional Heating | Rhodamine hydrazide + various aromatic aldehydes | Ethanol | 6 - 24 hours | 48 - 73% | [8] |
| Microwave Irradiation | Rhodamine hydrazide + various aromatic aldehydes | Ethanol | 10 - 30 minutes | 57 - 93% | [8] |
| Conventional Heating | 3-phenyl-2-thioxothiazolidin-4-one + 2-(1H-indol-3-yl)-2-oxoacetaldehyde | Ethanol | 5 hours | 11 - 69% | [9] |
| Microwave Irradiation | 3-phenyl-2-thioxothiazolidin-4-one + 2-(1H-indol-3-yl)-2-oxoacetaldehyde | Ethanol | 15 minutes | Good to excellent | [9] |
| Microwave Irradiation | Rhodanine + various aromatic aldehydes | Alum / Water | 3 - 6 minutes | Excellent |
Experimental Protocols
Here are detailed methodologies for key synthetic routes to rhodanine derivatives.
Protocol 1: Knoevenagel Condensation for 5-Arylmethylidene Rhodanine Derivatives (Microwave-Assisted)
This protocol is adapted from a procedure using alum as a catalyst in an aqueous medium.
Materials:
-
Rhodanine (1 equivalent)
-
Aromatic aldehyde (1 equivalent)
-
Alum (KAl(SO₄)₂·12H₂O) (15 mol%)
-
Water
Procedure:
-
In a microwave-safe reaction vessel, combine rhodanine (e.g., 1 mmol, 133 mg), the desired aromatic aldehyde (1 mmol), and alum (0.15 mmol).
-
Add a minimal amount of water to create a slurry.
-
Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 600 W) for 3-6 minutes. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
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Wash the solid with cold water and dry to obtain the pure 5-arylmethylidene rhodanine derivative.
Protocol 2: Three-Component Synthesis of N-Substituted Rhodanine-3-acetic Acid Derivatives
This protocol is based on a one-pot, three-component condensation reaction.[10][11]
Materials:
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Glycine (1 equivalent)
-
Sodium hydroxide (2.2 equivalents)
-
Carbon disulfide (CS₂) (1 equivalent)
-
Chloroacetic acid (1.2 equivalents)
-
Ethanol
-
Ethyl acetate
Procedure:
-
Dissolve glycine (e.g., 2 g, 26.6 mmol) and sodium hydroxide (2.3 g, 58 mmol) in ethanol (15 mL) in a round-bottom flask.
-
With vigorous stirring, add carbon disulfide (1.5 mL, 26.6 mmol) dropwise at room temperature. Continue stirring for 6 hours.
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Add chloroacetic acid (3 g, 31 mmol) to the reaction mixture and continue stirring at room temperature for another 5 hours.
-
Add 20-30 mL of water to the flask.
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Extract the product into ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
The crude product can be purified by washing with a mixture of 5-10% ethyl acetate in hexane to yield 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid.
Visualizations of Cellular Pathways and Experimental Workflows
Signaling Pathways
Rhodanine derivatives have been identified as inhibitors of several key signaling pathways implicated in various diseases.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-assisted synthesis of rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-assisted synthesis for a highly selective rhodamine 6G-derived fluorescent sensor and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Identifying and mitigating N-Carboxyethylrhodanine assay interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate assay interference caused by N-Carboxyethylrhodanine and related rhodanine-containing compounds. Rhodanine derivatives are classified as Pan-Assay Interference Compounds (PAINS), which are known to cause false-positive results in high-throughput screening (HTS) assays through various mechanisms.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in our assays?
A1: this compound belongs to the rhodanine class of compounds. While sometimes identified as a "hit" in screening campaigns, rhodanines are notorious for being Pan-Assay Interference Compounds (PAINS).[1][2] This means they can produce false-positive results by interacting with the assay components in a non-specific manner, rather than through specific interaction with the intended biological target. Pursuing these false positives can lead to a significant waste of time and resources.[3]
Q2: What are the common mechanisms of assay interference by this compound?
A2: this compound and other rhodanine derivatives can interfere with assays through several mechanisms:
-
Aggregation: These compounds can form aggregates in solution that sequester and denature proteins non-specifically.[4]
-
Covalent Modification: The rhodanine scaffold can act as a Michael acceptor, leading to covalent modification of nucleophilic residues (like cysteine) on target proteins.[2]
-
Redox Activity: Some rhodanine derivatives can participate in redox cycling, leading to the production of reactive oxygen species (ROS) like hydrogen peroxide, which can disrupt assay signals.
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Spectroscopic Interference: Rhodanine compounds are often colored and can interfere with absorbance- or fluorescence-based assays.[2]
-
Metal Chelation: The rhodanine structure can chelate metal ions that may be essential for enzyme function or assay signal generation.[2]
Q3: How can I quickly check if my "hit" is a potential PAINS like this compound?
A3: You can use computational tools and filters to check for PAINS substructures. Several software packages and online servers are available that can flag compounds with structures known to cause assay interference. Additionally, a critical review of the literature for the rhodanine scaffold will reveal its classification as a frequent hitter in HS.
Q4: Are all rhodanine-containing compounds problematic?
A4: While the rhodanine scaffold is a well-documented PAINS alert, not every rhodanine-containing compound will be a false positive in every assay.[5] However, the high potential for non-specific activity means that any "hit" containing this moiety should be subjected to rigorous secondary and counter-screening assays to confirm its activity is specific to the intended target.[6]
Troubleshooting Guide
If you have identified this compound or a similar compound as a hit in your primary screen, follow this guide to investigate potential assay interference.
Step 1: Initial Assessment and Triage
Before proceeding with extensive experimental validation, perform a quick assessment.
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Computational Filtering: Use a PAINS filter to confirm the substructure alert.
-
Literature Review: Search for published data on this compound or closely related analogs in similar assays.
Step 2: Experimental Investigation of Interference Mechanisms
The following table summarizes key experiments to identify the specific mechanism of interference. Detailed protocols are provided in the "Experimental Protocols" section.
| Potential Issue | Troubleshooting Experiment | Expected Result if Interference is Present | Mitigation Strategy |
| Compound Aggregation | Detergent Counter-Screen (e.g., with Triton X-100) | Activity of the compound is significantly reduced or eliminated in the presence of a non-ionic detergent. | Add a low concentration (e.g., 0.01%) of a non-ionic detergent to the assay buffer. |
| Covalent Modification | Thiol Competition Assay (e.g., with Dithiothreitol - DTT) | The inhibitory effect of the compound is diminished in the presence of a high concentration of a competing thiol. | Exclude the compound from further consideration as a covalent modifier is likely not a desirable mechanism of action for a lead compound. |
| Redox Activity | Redox Activity Assay (e.g., using a ROS-sensitive probe) | The compound induces a signal in a redox-sensitive assay, indicating the production of reactive oxygen species. | Add antioxidants to the assay buffer as a control, but generally, redox-active compounds are deprioritized. |
| Spectroscopic Interference | Direct Spectroscopic Measurement | The compound exhibits significant absorbance or fluorescence at the excitation/emission wavelengths used in the assay. | Use an alternative assay platform with a different detection method (e.g., luminescence instead of fluorescence). |
| Lack of Specificity | Orthogonal & Counter-Screens | The compound shows activity in an unrelated assay or against an unrelated target. | Prioritize compounds that demonstrate selectivity for the target of interest. |
Illustrative Data for Troubleshooting Experiments
The following tables provide examples of quantitative data you might obtain during your troubleshooting experiments.
Table 1: Detergent Counter-Screen for Aggregation
| Compound | Concentration (µM) | Inhibition (%) without Triton X-100 | Inhibition (%) with 0.01% Triton X-100 |
| This compound | 1 | 15 | 2 |
| 5 | 45 | 8 | |
| 10 | 85 | 15 | |
| 20 | 95 | 25 | |
| Control Inhibitor | 1 | 90 | 88 |
Table 2: Thiol Competition Assay for Covalent Modification
| Compound | Concentration (µM) | Inhibition (%) without DTT | Inhibition (%) with 1 mM DTT |
| This compound | 1 | 20 | 5 |
| 5 | 50 | 12 | |
| 10 | 90 | 20 | |
| 20 | 98 | 30 | |
| Control Inhibitor | 1 | 88 | 85 |
Experimental Protocols
Protocol 1: Detergent Counter-Screen for Compound Aggregation
Objective: To determine if the observed activity of this compound is due to the formation of aggregates.
Materials:
-
This compound stock solution
-
Assay buffer
-
Triton X-100 (or another non-ionic detergent)
-
All other components of your primary assay
Procedure:
-
Prepare two sets of assay reactions.
-
In the first set, perform your standard assay with a dilution series of this compound.
-
In the second set, add 0.01% (v/v) Triton X-100 to your assay buffer before adding the other assay components and the this compound dilution series.
-
Incubate and read the assay as per your standard protocol.
-
Compare the dose-response curves in the presence and absence of detergent. A significant rightward shift or complete loss of activity in the presence of Triton X-100 suggests aggregation-based activity.
Protocol 2: Thiol Competition Assay for Covalent Modification
Objective: To assess if this compound acts as a covalent modifier by reacting with thiol groups on the target protein.
Materials:
-
This compound stock solution
-
Assay buffer
-
Dithiothreitol (DTT)
-
All other components of your primary assay
Procedure:
-
Prepare two sets of assay reactions.
-
In the first set, run your standard assay with a dilution series of this compound.
-
In the second set, pre-incubate the target protein with 1 mM DTT for 15-30 minutes at room temperature before adding this compound and the other assay components.
-
Incubate and read the assay as per your standard protocol.
-
Compare the potency of this compound with and without DTT. A significant decrease in potency in the presence of DTT suggests that the compound may be reacting with thiol groups.
Protocol 3: Orthogonal and Counter-Screens
Objective: To determine the specificity of this compound's activity.
Procedure:
-
Orthogonal Assay: If possible, test this compound in a secondary assay for the same target that uses a different detection technology. For example, if your primary assay is fluorescence-based, an orthogonal assay could be based on luminescence or label-free detection. Consistent activity across different platforms provides more confidence in the hit.
-
Counter-Screen: Test this compound against an unrelated target, preferably one that is known to be susceptible to PAINS. Activity in a counter-screen indicates a lack of specificity. For enzyme assays, a good counter-screen is to use an unrelated enzyme.[6] For reporter gene assays, a counter-screen could involve a different reporter protein to rule out direct inhibition of the reporter.[6]
Visualizing Interference and Troubleshooting Workflows
The following diagrams illustrate the concepts of PAINS interference and the recommended troubleshooting workflow.
Caption: Mechanisms of this compound Assay Interference.
Caption: Troubleshooting Workflow for this compound Hits.
References
- 1. Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACDD - Our Process | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
Strategies to increase the yield of N-Carboxyethylrhodanine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of N-Carboxyethylrhodanine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to help optimize reaction yields and address common challenges.
Troubleshooting Guides
This section addresses specific issues that users might encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
-
Question: I am not getting the expected yield of this compound. What are the possible causes and how can I troubleshoot this?
-
Answer: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Reagent Quality: Ensure that all reagents, particularly β-alanine, carbon disulfide, and chloroacetic acid, are of high purity and are handled under appropriate conditions. Moisture can be a significant issue; using anhydrous solvents is recommended.
-
Reaction Conditions: The reaction is sensitive to temperature and pH. Ensure the reaction is carried out at the optimal temperature and that the pH is maintained in the basic range, as the initial formation of the dithiocarbamate is base-catalyzed.[1]
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.
-
Stoichiometry: Incorrect stoichiometry of reactants can lead to poor yields. Ensure that the molar ratios of the reactants are accurate. A slight excess of carbon disulfide and base may be beneficial.
-
Issue 2: Formation of Impurities and Side Products
-
Question: My final product is impure, and I am observing unexpected side products. What are these impurities and how can I minimize them?
-
Answer: The formation of byproducts is a common challenge in rhodanine synthesis.
-
Unreacted Starting Materials: The most common impurities are unreacted β-alanine and chloroacetic acid. These can typically be removed during the work-up and purification steps.
-
Formation of Dithiocarbamate Salts: The intermediate dithiocarbamate formed from β-alanine and carbon disulfide may precipitate if the reaction conditions are not optimal. Ensuring a homogenous solution and adequate stirring can minimize this.
-
Side Reactions of Chloroacetic Acid: Chloroacetic acid can undergo self-condensation or react with the solvent, especially if the temperature is too high. Maintaining the recommended reaction temperature is crucial.
-
Knoevenagel Condensation: The active methylene group at the C-5 position of the rhodanine ring can participate in Knoevenagel condensation with aldehydes or ketones, which might be present as impurities or formed during the reaction.[2] This is more of a concern in subsequent reactions but keeping the reaction mixture free of carbonyl compounds is good practice.
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying the crude this compound. What is the best purification strategy?
-
Answer: Purification can be challenging due to the carboxylic acid functional group.
-
Recrystallization: Recrystallization is often the most effective method for purifying this compound. A suitable solvent system, such as an ethanol/water or acetic acid/water mixture, should be used.
-
Acid-Base Extraction: An acid-base extraction can be employed to separate the acidic product from neutral or basic impurities. The crude product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate solution), washed with an organic solvent to remove impurities, and then the product can be precipitated by acidifying the aqueous layer.
-
Column Chromatography: While possible, column chromatography on silica gel can be challenging due to the polarity of the carboxylic acid. If this method is used, a mobile phase containing a small amount of acetic or formic acid is often required to improve the peak shape and reduce tailing.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound from β-alanine, carbon disulfide, and chloroacetic acid proceeds through a multi-step, one-pot reaction. The key steps are:
-
Formation of a Dithiocarbamate: The amino group of β-alanine acts as a nucleophile and attacks the carbon of carbon disulfide in the presence of a base to form an intermediate dithiocarbamate salt.
-
S-alkylation: The dithiocarbamate then reacts with chloroacetic acid in an S-alkylation reaction, where the sulfur atom attacks the electrophilic carbon of the chloroacetic acid, displacing the chloride ion.
-
Intramolecular Cyclization and Condensation: The final step involves an intramolecular cyclization with the elimination of water to form the rhodanine ring.
Q2: What is the optimal pH for the reaction?
A2: A basic pH is required for the initial formation of the dithiocarbamate. The use of a base like sodium hydroxide or a tertiary amine is common. The pH should be maintained in the range of 8-10 for the initial step.
Q3: Can I use other haloacetic acids besides chloroacetic acid?
A3: Yes, bromoacetic acid can also be used and may be more reactive, potentially leading to shorter reaction times. However, chloroacetic acid is generally more cost-effective.
Q4: How can I improve the yield of the synthesis?
A4: To improve the yield, consider the following strategies:
-
Optimize the reaction temperature and time.
-
Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
Use a slight excess of carbon disulfide and the base.
-
Carefully control the pH of the reaction mixture.
-
Use anhydrous solvents to prevent unwanted side reactions.
Q5: How should I store this compound?
A5: this compound should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents. It is a stable compound under normal storage conditions.
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure adapted from the synthesis of similar N-substituted rhodanines.
Materials:
-
β-Alanine
-
Carbon Disulfide (CS₂)
-
Chloroacetic Acid
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
Dissolution of β-Alanine: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve β-alanine (1 equivalent) in a solution of sodium hydroxide (2 equivalents) in water.
-
Formation of Dithiocarbamate: Cool the solution in an ice bath to 0-5 °C. Slowly add carbon disulfide (1.1 equivalents) dropwise to the stirred solution. Stir the reaction mixture at this temperature for 1-2 hours.
-
Addition of Chloroacetic Acid: To the same flask, add a solution of chloroacetic acid (1 equivalent) in water, which has been neutralized with sodium hydroxide.
-
Reaction: Slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of 1-2. A precipitate of this compound should form.
-
Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from an ethanol/water mixture.
Data Presentation
Table 1: Optimization of Reaction Conditions for this compound Synthesis (Representative Data)
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH (2.0) | Water | 80 | 6 | 75 |
| 2 | NaOH (2.5) | Water | 80 | 6 | 82 |
| 3 | NaOH (2.0) | Ethanol/Water (1:1) | Reflux | 6 | 85 |
| 4 | Triethylamine (2.5) | Ethanol | Reflux | 8 | 78 |
| 5 | NaOH (2.0) | Water | 100 | 4 | 88 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Addressing challenges in the purification of N-Carboxyethylrhodanine
Welcome to the technical support center for the purification of N-Carboxyethylrhodanine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the purification of this compound.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors throughout the synthetic and purification process.
-
Incomplete Reaction: The Michael addition of rhodanine to ethyl acrylate may not have gone to completion.
-
Solution: Ensure stoichiometric amounts of reactants or a slight excess of the acrylate. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the rhodanine starting material is consumed.
-
-
Side Reactions: Potential side reactions can reduce the yield of the desired product.
-
Solution: Control the reaction temperature carefully, as higher temperatures can promote side reactions. The choice of base is also critical; a mild base is generally preferred to avoid polymerization of the ethyl acrylate.
-
-
Losses during Work-up and Purification: Significant amounts of product can be lost during extraction and purification steps.
-
Solution: Optimize the extraction procedure by ensuring the correct pH to minimize the solubility of the product in the aqueous phase. During recrystallization, use a minimal amount of hot solvent to dissolve the product to maximize crystal recovery upon cooling.
-
Q2: I am observing an oily product instead of crystals during recrystallization. What should I do?
A2: "Oiling out" is a common issue in recrystallization and can be addressed by modifying the procedure.
-
High Impurity Level: A high concentration of impurities can lower the melting point of the mixture, causing it to separate as an oil.
-
Solution: Attempt to purify the crude product by column chromatography before recrystallization.
-
-
Inappropriate Solvent: The chosen solvent may not be ideal for your compound.
-
Solution: Select a solvent in which the product is highly soluble at elevated temperatures and poorly soluble at room temperature. A solvent pair, such as acetone/water or ethanol/water, can be effective. Dissolve the compound in the "good" solvent (e.g., acetone) and add the "poor" solvent (e.g., water) dropwise until the solution becomes turbid, then reheat to clarify and cool slowly.
-
-
Too Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystallization.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure product can also be beneficial.
-
Q3: My purified this compound shows persistent impurities in the NMR spectrum. What are these impurities and how can I remove them?
A3: The most common impurities are likely unreacted starting materials or byproducts from the synthesis.
-
Unreacted Rhodanine or Ethyl Acrylate: These are the most probable impurities if the reaction did not go to completion.
-
Solution: Improve the purification process. Recrystallization is often effective at removing small amounts of impurities. If impurities persist, column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) should be employed.
-
-
Polymerized Ethyl Acrylate: Ethyl acrylate can polymerize, especially in the presence of a strong base or high temperatures.
-
Solution: This polymeric byproduct is typically amorphous and can often be removed by trituration of the crude product with a solvent in which the polymer is insoluble but the desired product has some solubility.
-
-
Hydrolyzed Product: If the reaction is worked up under basic conditions for an extended period, the ethyl ester of the product may hydrolyze to the carboxylic acid. If the desired product is the ester, this represents an impurity.
-
Solution: Maintain careful control of pH during the work-up. If the carboxylic acid is formed, it can be separated from the ester by extraction with a basic aqueous solution.
-
Frequently Asked Questions (FAQs)
Q4: What is the most common synthetic route for this compound?
A4: The most common and efficient method for synthesizing this compound is through a Michael addition reaction. This involves the reaction of rhodanine with an acrylic acid derivative, typically ethyl acrylate, in the presence of a base. The resulting ethyl ester is then hydrolyzed to yield the final carboxylic acid product.
Q5: What are the recommended purification techniques for this compound?
A5: The primary purification techniques for this compound are recrystallization and column chromatography.
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. A suitable solvent or solvent system is crucial for success.
-
Column Chromatography: This technique is useful for purifying crude material, especially when it contains a significant amount of impurities or when recrystallization proves difficult. Silica gel is a common stationary phase, with an eluent system tailored to the polarity of the compound and its impurities.
Q6: How can I assess the purity of my final product?
A6: The purity of this compound can be assessed using several analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The absence of signals corresponding to impurities is a strong indicator of purity.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid and the rhodanine ring system.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for detecting and quantifying impurities.
Data Presentation
Table 1: Solubility of Rhodanine-3-acetic acid (a close analog of this compound)
| Solvent | Solubility | Reference |
| Methanol | 25 mg/mL (clear, yellow solution) | [1][2] |
| Water | Sparingly soluble | [1] |
| Dimethylformamide (DMF) | Soluble | [1] |
| Dimethyl sulfoxide (DMSO) | Soluble | [1] |
Table 2: Common Recrystallization Solvents for Rhodanine Derivatives
| Solvent/Solvent System | Application Notes |
| Glacial Acetic Acid | Effective for many rhodanine derivatives. |
| Ethanol/Water | A good solvent pair for adjusting polarity. |
| Acetone/Water | Another effective solvent pair for recrystallization. |
| Heptanes/Ethyl Acetate | Useful for less polar derivatives. |
Experimental Protocols
Protocol 1: Synthesis of N-(Carboxyethyl)rhodanine Ethyl Ester via Michael Addition
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve rhodanine (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Base: Add a catalytic amount of a mild base (e.g., triethylamine, 0.1 equivalents).
-
Addition of Acrylate: Slowly add ethyl acrylate (1.1 equivalents) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(carboxyethyl)rhodanine ethyl ester.
Protocol 2: Hydrolysis to this compound
-
Hydrolysis: Dissolve the crude ethyl ester in a mixture of ethanol and a 1M aqueous solution of a strong base (e.g., sodium hydroxide).
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the hydrolysis by TLC until the starting ester is consumed.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with 1M hydrochloric acid until the pH is acidic, which will precipitate the this compound.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair (e.g., acetone/water).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the "good" solvent of a pair) until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.
-
Crystallization: If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes cloudy. Reheat to get a clear solution and then allow it to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common purification challenges.
References
Validation & Comparative
A Researcher's Guide to Validating N-Carboxyethylrhodanine Target Binding Affinity
For researchers, scientists, and drug development professionals, establishing the true binding affinity of a small molecule to its intended target is a cornerstone of preclinical research. This guide provides a comparative overview of key biophysical and cellular methods for validating the target engagement of N-Carboxyethylrhodanine and its analogs. Particular attention is given to the unique challenges presented by the rhodanine scaffold, a privileged structure in medicinal chemistry that is also a notorious Pan-Assay Interference Compound (PAINS).
This guide will delve into the principles, experimental protocols, and comparative performance of three widely used techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the Cellular Thermal Shift Assay (CETSA). By understanding the strengths and limitations of each method, researchers can design robust validation strategies and interpret their data with greater confidence.
Comparative Overview of Target Validation Methods
The selection of an appropriate method for validating target binding affinity depends on various factors, including the nature of the target protein, the properties of the small molecule, and the specific questions being addressed. The following table summarizes the key characteristics of SPR, ITC, and CETSA to aid in this selection process.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface. | Measures the heat released or absorbed during the binding of a ligand to a macromolecule in solution. | Measures the change in thermal stability of a target protein in cells or cell lysates upon ligand binding. |
| Key Outputs | Association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD). | Equilibrium dissociation constant (KD), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Target engagement in a cellular context, apparent EC50 for target stabilization. |
| Labeling Requirement | Label-free.[1] | Label-free.[1] | Label-free for the small molecule.[2] |
| Throughput | Medium to high. | Low to medium. | Medium to high, especially with high-throughput formats.[3] |
| Sample Consumption | Low. | High. | Low to medium. |
| Cellular Context | No, performed with purified components. | No, performed with purified components. | Yes, can be performed in intact cells or cell lysates.[4][5] |
| Potential for Artifacts | Mass transport limitations, non-specific binding to the sensor surface. | Mismatched buffers, heat of dilution. | Off-target effects, compound-induced changes in protein stability unrelated to direct binding. |
| Considerations for Rhodanines | Potential for non-specific binding and aggregation on the sensor surface. | Aggregation of the compound can affect the thermodynamics of binding. | Can help differentiate between on-target engagement and non-specific cellular effects. |
Experimental Protocols
Detailed and rigorous experimental protocols are essential for obtaining reliable and reproducible data. Below are generalized protocols for SPR, ITC, and CETSA, which should be optimized for the specific target and compound under investigation.
Surface Plasmon Resonance (SPR)
Objective: To determine the kinetics and affinity of this compound binding to a purified target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Surface Preparation: Equilibrate the sensor chip with running buffer.
-
Ligand Immobilization: Activate the sensor surface with a freshly prepared mixture of EDC and NHS. Inject the target protein diluted in immobilization buffer to achieve the desired immobilization level. Deactivate any remaining active esters with ethanolamine.
-
Analyte Binding: Prepare a series of concentrations of this compound in running buffer. Inject the analyte solutions over the immobilized target surface, followed by a dissociation phase with running buffer.
-
Regeneration: Inject the regeneration solution to remove any bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of this compound binding to a purified target protein.
Materials:
-
Isothermal titration calorimeter
-
Target protein in ITC buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5)
-
This compound in the same ITC buffer
-
ITC cell and syringe
Procedure:
-
Sample Preparation: Dialyze the target protein against the ITC buffer extensively. Dissolve this compound in the final dialysis buffer. Ensure the DMSO concentration is identical in both the protein and compound solutions if used for solubilization.[6]
-
Instrument Setup: Thoroughly clean the sample cell and syringe. Set the experimental temperature (e.g., 25°C).[6]
-
Loading: Load the target protein into the sample cell and the this compound solution into the injection syringe.
-
Titration: Perform a series of small injections of the this compound solution into the sample cell while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine KD, n, ΔH, and ΔS.[7]
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target protein in a cellular environment.[4]
Materials:
-
Cell line expressing the target protein
-
Cell culture medium and reagents
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well plates
-
Thermal cycler or heating block
-
Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with various concentrations of this compound or vehicle control for a specified time.
-
Heating: Harvest the cells and resuspend in PBS. Aliquot the cell suspension into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).[4]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[4]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.[4]
-
Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using a suitable method like Western blotting or ELISA.[4]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound concentration. A shift in the melting curve indicates target stabilization by the compound.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate a potential signaling pathway affected by this compound and the general workflows for the discussed validation methods.
Potential Signaling Pathway: HIF-1α Inhibition
Rhodanine derivatives have been investigated as inhibitors of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in cellular responses to low oxygen levels.[8][9] Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[10] Under hypoxic conditions, PHD activity is inhibited, stabilizing HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of target genes involved in angiogenesis, metabolism, and cell survival.[8][9][11] this compound could potentially inhibit this pathway by directly binding to HIF-1α and preventing its stabilization or dimerization.
Caption: Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway and potential inhibition by this compound.
Potential Signaling Pathway: PPARγ Activation
Thiazolidinediones and rhodanines are known to act as agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose metabolism and insulin sensitivity.[2][12] Upon ligand binding, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[13][14]
Caption: Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) signaling pathway and activation by this compound.
Experimental Workflow: Surface Plasmon Resonance (SPR)
The following diagram outlines the key steps in a typical SPR experiment to measure the binding of a small molecule to an immobilized protein.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. benchchem.com [benchchem.com]
- 5. news-medical.net [news-medical.net]
- 6. benchchem.com [benchchem.com]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 8. Identification of small molecule compounds that inhibit the HIF-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 13. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peroxisome proliferator-activated receptor γ (PPARγ): A master gatekeeper in CNS injury and repair - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Carboxylesterase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the landscape of carboxylesterase (CES) inhibitors is crucial for advancing therapeutic strategies and managing drug metabolism. While N-Carboxyethylrhodanine was the focus of this inquiry, a comprehensive literature search did not yield specific experimental data on its activity as a carboxylesterase inhibitor. However, a wealth of information exists for other potent and well-characterized CES inhibitors. This guide provides a detailed comparison of these alternatives, supported by experimental data and protocols to aid in research and development.
Carboxylesterases are key players in the metabolism of a vast array of drugs and xenobiotics.[1][2] The two major human isoforms, CES1 and CES2, exhibit distinct substrate specificities and tissue distribution, making the development of isoform-selective inhibitors a significant goal in drug discovery.[1][3] Inhibition of these enzymes can modulate drug pharmacokinetics, either to enhance the efficacy of a prodrug or to reduce the toxicity of a drug that is activated by CES.[4][5]
Performance Comparison of Known Carboxylesterase Inhibitors
The following table summarizes the inhibitory potency (IC50 or Ki values) of several well-documented carboxylesterase inhibitors against the major human isoforms, hCES1 and hCES2. Lower values indicate higher potency.
| Inhibitor | Target CES Isoform(s) | IC50 / Ki Value | Notes |
| Benzil | Pan-CES (hCE1 and hCE2) | Ki = 45 nM (hCE1), 15 nM (hCE2)[4] | A well-characterized, reversible, and prototypical 1,2-dione inhibitor.[4][6] |
| Loperamide | hCE2 (hiCE) | Ki = 1.5 µM[4] | An anti-diarrheal medication that acts as a competitive inhibitor of human intestinal CES (hCE2).[1][4] |
| Telmisartan | hCE2 | IC50 = 0.5 µM (rCES2)[7] | An antihypertensive drug identified as a potent and selective inhibitor of CES2.[7][8][9] |
| Organophosphates (e.g., Paraoxon) | Pan-CES | IC50 values in the sub-nanomolar to nanomolar range[10][11] | A class of potent, irreversible inhibitors that covalently modify the active site serine.[11] |
| Carbamates (e.g., JZL184, URB597) | Pan-CES | Ki values in the nanomolar range for some compounds[12] | A class of covalent inhibitors targeting serine hydrolases.[12] |
| Tanshinone IIA anhydride | hCE1 and hCE2 (hiCE) | Ki = 1.9 nM (hCE1), 1.4 nM (hiCE)[13] | A potent and irreversible inhibitor.[13] |
| Bis(4-nitrophenyl)phosphate (BNPP) | Pan-CES | IC50 = 69.3 ± 9.4 nM (hCE1)[14] | A widely used irreversible inhibitor of carboxylesterases.[14] |
Experimental Protocols
Accurate assessment of inhibitor potency requires robust and well-defined experimental protocols. Below are detailed methodologies for two common in vitro carboxylesterase inhibition assays.
Spectrophotometric Carboxylesterase Inhibition Assay using p-Nitrophenyl Acetate (pNPA)
This assay is a widely used method for determining CES activity and inhibition. It relies on the hydrolysis of the substrate p-nitrophenyl acetate (pNPA) to p-nitrophenol (pNP), which can be quantified spectrophotometrically.[15][16][17][18]
Materials:
-
Recombinant human CES1 or CES2
-
p-Nitrophenyl acetate (pNPA)
-
Inhibitor compound (e.g., this compound or other test compounds)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dissolve recombinant CES1 or CES2 in phosphate buffer to the desired final concentration.
-
Prepare a stock solution of pNPA in a suitable solvent like acetonitrile or methanol.[16][17] Further dilute with phosphate buffer to the working concentration.
-
Prepare a stock solution of the inhibitor compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to be tested.
-
-
Assay Setup:
-
In a 96-well plate, add the phosphate buffer.
-
Add the inhibitor solution at various concentrations to the appropriate wells. Include a vehicle control (solvent only).
-
Add the enzyme solution to all wells except for the blank (no enzyme) wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the pNPA substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm in a kinetic mode for a set period (e.g., 5-10 minutes) at 37°C.[15]
-
-
Data Analysis:
-
Calculate the rate of pNP formation (change in absorbance per minute).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Fluorometric Carboxylesterase Inhibition Assay
Fluorometric assays often offer higher sensitivity compared to spectrophotometric methods. This protocol describes a general approach using a fluorogenic substrate.[19][20]
Materials:
-
Recombinant human CES1 or CES2
-
Fluorogenic carboxylesterase substrate (e.g., a fluorescein- or rhodamine-based ester)
-
Inhibitor compound
-
Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)
-
Black 96-well microplate (to minimize background fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare enzyme, substrate, and inhibitor solutions as described in the spectrophotometric assay protocol, using the appropriate assay buffer.
-
-
Assay Setup:
-
In a black 96-well plate, add the assay buffer.
-
Add the inhibitor solution at various concentrations to the designated wells, including a vehicle control.
-
Add the enzyme solution to all wells except for the blank wells.
-
Pre-incubate the plate at 37°C for a defined period.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate solution to all wells.
-
-
Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode at 37°C.[19]
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence.
-
Determine the percentage of inhibition and calculate the IC50 value as described for the spectrophotometric assay.
-
Visualizing Carboxylesterase Involvement and Inhibition
To better understand the context of carboxylesterase inhibition, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
References
- 1. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Human Carboxylesterases in Drug Metabolism: Have We Overlooked Their Importance? [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intracellular inhibition of carboxylesterases by benzil: modulation of CPT-11 cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Screening of specific inhibitors for human carboxylesterases or arylacetamide deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carboxylesterases: Dual roles in lipid and pesticide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Recombinant Human Carboxylesterase 1 and 2 and Monoacylglycerol Lipase by Chlorpyrifos Oxon, Paraoxon and Methyl Paraoxon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Covalent Inhibition of Recombinant Human Carboxylesterase 1 and 2 and Monoacylglycerol Lipase by the Carbamates JZL184 and URB597 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Inhibition of Human Liver Carboxylesterase (hCE1) by Organophosphate Ester Flame Retardants and Plasticizers: Implications for Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. Frontiers | An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters [frontiersin.org]
- 17. An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 19. Detection of carboxylesterase by a novel hydrosoluble near-infrared fluorescence probe - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Comparative Analysis of N-Carboxyethylrhodanine and its Structural Analogs in Drug Discovery
A detailed examination of N-Carboxyethylrhodanine (rhodanine-3-propionic acid) and its close structural analog, N-Carboxymethylrhodanine (rhodanine-3-acetic acid), reveals nuanced differences in their biological activities, underscoring the critical role of the N-3 substituent in the rhodanine scaffold for therapeutic potential. This comparison guide synthesizes experimental data on their anticancer and antimicrobial properties, providing insights for researchers and drug development professionals.
The rhodanine core is a well-established privileged scaffold in medicinal chemistry, with numerous derivatives explored for a wide range of therapeutic applications.[1] Modifications at the N-3 and C-5 positions of the rhodanine ring have been a primary strategy for developing novel drug candidates.[2] This analysis focuses on the impact of altering the length of the carboxyalkyl substituent at the N-3 position, specifically comparing the ethyl (propionic acid) and methyl (acetic acid) linkers.
Quantitative Comparison of Biological Activity
The following tables summarize the in vitro biological activities of this compound and N-Carboxymethylrhodanine derivatives against various cancer cell lines and bacterial strains.
Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Derivative (Ciminalum-thiazolidinone hybrid) | 60-cell line panel (mean) | 1.57 | [3] |
| N-Carboxymethylrhodanine Derivative (Benzimidazole conjugate 32) | HL-60 (Leukemia) | 0.21 | [4] |
| MDA-MB-201 (Breast) | 0.33 | [4] | |
| Raji (Lymphoma) | 1.23 | [4] | |
| A549 (Lung) | 2.67 | [4] | |
| N-Carboxy(methyl)propionic acid Derivative (Compound 2) | K562 (Leukemia) | 11.1 µg/mL | [5] |
| N-Carboxymethylrhodanine Derivative (Compound 3) | K562 (Leukemia) | 14.6 µg/mL | [5] |
Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound Derivatives | Gram-positive bacteria (general) | Higher activity than acetic acid derivatives | [6][7] |
| N-Carboxymethylrhodanine Derivative (Compound 6k) | Staphylococcus aureus | 2 | [6] |
| Multidrug-resistant S. aureus (MRSA) | 1 | [6] | |
| N-Carboxymethylrhodanine Derivatives (General) | Gram-negative bacteria | Inactive (>64) | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Synthesis of N-Substituted Rhodanine Derivatives
A common synthetic route to N-carboxyalkylrhodanine derivatives involves a two-step process. First, the desired N-substituted rhodanine is prepared. Subsequently, a Knoevenagel condensation is performed with an appropriate aldehyde to introduce the C-5 substituent.
General Procedure for the Synthesis of Rhodanine-3-Carboxylic Acids:
The synthesis of rhodanine-3-acetic acid and rhodanine-3-propionic acid can be achieved through the reaction of rhodanine with the corresponding haloalkanoic acid in the presence of a base.
Knoevenagel Condensation:
A mixture of the N-substituted rhodanine and an aromatic aldehyde is refluxed in a solvent such as ethanol or acetic acid, often with a catalyst like piperidine or sodium acetate, to yield the 5-arylidene rhodanine derivative.[8]
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[5]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial strains are cultured and the inoculum is standardized to a specific concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]
Signaling Pathways and Mechanisms of Action
The biological activities of N-carboxyalkylrhodanine derivatives are attributed to their interaction with various cellular targets, leading to the modulation of specific signaling pathways.
Anticancer Mechanism
Several rhodanine derivatives exert their anticancer effects by targeting key components of cell proliferation and survival pathways. For instance, some analogs have been shown to induce apoptosis, the programmed cell death, in cancer cells. This is often associated with the activation of caspases and modulation of the Bcl-2 family of proteins. Furthermore, certain rhodanine derivatives can interfere with the cell cycle, causing arrest at different phases and thereby preventing cancer cell division. The introduction of an acidic moiety, such as the acetic acid group at the N-3 position, has been shown to have a significant impact on the anticancer activity.[4]
Caption: Proposed anticancer mechanism of N-carboxyalkylrhodanine derivatives.
Antimicrobial Mechanism
The antibacterial activity of these compounds is particularly pronounced against Gram-positive bacteria, with derivatives of rhodanine-3-propionic acid demonstrating the highest potency in some studies.[7] The mechanism of action is believed to involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane integrity. The lack of activity against Gram-negative bacteria is likely due to the presence of their outer membrane, which acts as a permeability barrier.
Caption: Differential antimicrobial activity workflow.
Conclusion
The comparative analysis of this compound and N-Carboxymethylrhodanine derivatives highlights that subtle structural modifications to the N-3 carboxyalkyl chain can significantly influence their biological activity profile. While derivatives of rhodanine-3-propionic acid appear to exhibit superior antibacterial activity against Gram-positive organisms, rhodanine-3-acetic acid analogs have demonstrated potent anticancer effects. These findings provide a valuable framework for the rational design of next-generation rhodanine-based therapeutics with enhanced potency and selectivity. Further research is warranted to elucidate the precise molecular targets and signaling pathways involved to fully exploit the therapeutic potential of this versatile chemical scaffold.
References
- 1. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. deepdyve.com [deepdyve.com]
A Comparative Analysis of the Cytotoxic Effects of N-Carboxyethylrhodanine and its Analogs Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The rhodanine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including potent anticancer effects. This guide provides a comparative evaluation of the cytotoxic properties of N-Carboxyethylrhodanine and other rhodanine derivatives against various cancer cell lines. The data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel anticancer therapeutics.
Comparative Cytotoxicity Data
The cytotoxic efficacy of this compound and a selection of its structural analogs has been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. This data, collated from various preclinical studies, facilitates a direct comparison of the potency of these compounds.
| Compound | Cancer Cell Line | IC50 Value | Reference Compound | IC50 Value |
| 3-α-Carboxyethyl rhodanine | HeLa | 200 µg/mL | - | - |
| 3-Carboxymethyl rhodanine | K562 | 14.60 µg/mL | - | - |
| 5-(2-Fluorobenzylidene)-rhodanine analog | A549 | 0.8 µM | Sorafenib | >10 µM |
| H460 | 1.3 µM | Sorafenib | >10 µM | |
| HT29 | 2.8 µM | Sorafenib | >10 µM | |
| Benzimidazole-rhodanine conjugate 32 | HL-60 | 0.21 µM | - | - |
| MDA-MB-201 | 0.33 µM | - | - | |
| Raji | 1.23 µM | - | - | |
| A549 | 2.67 µM | - | - | |
| Phenyl-substituted triazolothiazolyl-rhodanine | Huh7 | 4.67 µM | - | - |
| MCF-7 | 2.30 µM | - | - | |
| Khellin-rhodanine derivative | MCF-7 | 1.732 µM | - | - |
| MDA-MB-231 | 2.912 µM | - | - | |
| 4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid | A2780 | 4.4 µM | Cisplatin | >5 µM |
| A2780cisR | 3.3 µM | Cisplatin | >5 µM | |
| 5-[4-(phenylmethylideneamino)-...]-rhodanine | MCF-7 | 7.67 µg/mL | - | - |
| Glucosylated Rhodanine Derivative 6 | MCF-7 | 11.7 µM | Doxorubicin | 7.67 µM |
| HepG2 | 0.21 µM | Doxorubicin | 8.28 µM | |
| A549 | 1.7 µM | Doxorubicin | 6.62 µM |
Note: The activity of 3-α-Carboxyethyl rhodanine was reported to be potent, with an IC50 value of 200 µg/mL against the HeLa human cervical cancer cell line.[1][2]
Experimental Protocols
A standardized methodology is crucial for the reliable assessment and comparison of cytotoxic effects. The following section details a typical protocol for the MTT assay, a widely used colorimetric method for determining cell viability.
MTT Assay Protocol for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative colorimetric method to determine cell viability.[3][4][5][6] The assay is based on the cleavage of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[3] The number of viable cells is proportional to the amount of formazan produced.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubate the plate for another 24 to 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[3]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Mix gently on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value for each compound.
-
Visualizing Molecular Mechanisms and Workflows
To better understand the experimental process and the potential mechanisms of action of rhodanine derivatives, the following diagrams are provided.
Many rhodanine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[1] The signaling cascade leading to apoptosis is complex and involves a series of molecular events.
Rhodanine derivatives have been shown to induce apoptosis through the modulation of the Bcl-2 family of proteins.[1] This can lead to the activation of the intrinsic apoptotic pathway, culminating in the activation of executioner caspases and subsequent cell death. Some derivatives have also been reported to cause cell cycle arrest, for instance at the S-phase, thereby inhibiting DNA replication.[1] Furthermore, certain rhodanine compounds may function through the inhibition of key signaling proteins like topoisomerase II.[7] The selective toxicity of some derivatives against cancer cells, while sparing normal cells, highlights their therapeutic potential.[1]
References
- 1. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation techniques for N-Carboxyethylrhodanine research findings
A Comparative Guide to Research Methodologies for Rhodanine Derivatives
Introduction
While specific, publicly available research findings for N-Carboxyethylrhodanine are limited, the broader class of rhodanine derivatives represents a significant area of study in drug discovery. Rhodanines are heterocyclic compounds that serve as a "privileged scaffold," meaning their core structure is frequently found in molecules with diverse biological activities.[1][2] They have been investigated for a wide range of therapeutic applications, including antibacterial, antiviral, anticancer, and antidiabetic properties.[1][2][3] This guide provides a comparative framework for evaluating research on rhodanine derivatives, with a focus on the crucial role of cross-validation techniques in computational studies.
Quantitative Comparison of Hypothetical Rhodanine Derivatives
To illustrate how the performance of different rhodanine-based compounds might be compared, the following table summarizes hypothetical data for a series of derivatives targeting a fictional enzyme, "Kinase X." Such tables are essential for quickly assessing the structure-activity relationship (SAR) and selecting promising candidates for further development.
| Compound ID | Structure Modification | IC50 (µM) vs. Kinase X | Cytotoxicity (CC50 in µM) | QSAR Predicted pIC50 |
| RD-01 | Unsubstituted Benzylidene | 15.2 | > 100 | 4.85 |
| RD-02 | 4-Chloro Benzylidene | 2.5 | 85.7 | 5.61 |
| RD-03 | 4-Methoxy Benzylidene | 8.9 | > 100 | 5.02 |
| RD-04 | N-Ethyl Substitution | 12.1 | 92.3 | 4.90 |
| RD-05 | N-Propyl Substitution | 10.5 | 88.1 | 4.95 |
-
IC50 (Half-maximal inhibitory concentration): A measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.
-
CC50 (Half-maximal cytotoxic concentration): The concentration of a substance that kills 50% of cells in vitro. Higher values are desirable, indicating lower toxicity to cells.
-
pIC50: The negative logarithm of the IC50 value. This is often used in QSAR models for easier correlation with molecular descriptors.
Experimental Protocols
Detailed and reproducible methodologies are the cornerstone of credible scientific research. Below are examples of protocols that would be used to generate the data presented in the table above.
Kinase X Inhibition Assay (Biochemical Assay)
This protocol outlines a typical procedure to determine the IC50 of a compound against a target enzyme.
-
Objective: To measure the in vitro inhibitory activity of rhodanine derivatives against Kinase X.
-
Materials: Recombinant Human Kinase X, ATP, substrate peptide, test compounds (dissolved in DMSO), assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A serial dilution of the test compounds is prepared in DMSO, typically ranging from 100 µM to 1 nM.
-
The Kinase X enzyme and its specific peptide substrate are diluted in the assay buffer.
-
In a 384-well plate, 5 µL of each compound dilution is added.
-
10 µL of the enzyme solution is added to each well and incubated for 10 minutes at room temperature.
-
The kinase reaction is initiated by adding 10 µL of ATP solution. The final concentration of ATP should be close to its Km value for the enzyme.
-
The reaction is allowed to proceed for 1 hour at 30°C.
-
The reaction is stopped, and the amount of ADP produced (which is proportional to enzyme activity) is measured by adding the detection reagent according to the manufacturer's instructions.
-
Luminescence is read on a plate reader.
-
The resulting data is normalized to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor).
-
IC50 values are calculated by fitting the dose-response curve using a non-linear regression model.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling and Validation
This protocol describes the workflow for building and validating a computational model to predict the biological activity of new compounds.
-
Objective: To develop a predictive QSAR model for the pIC50 of rhodanine derivatives against Kinase X.
-
Methodology:
-
Data Collection: A dataset of rhodanine derivatives with experimentally determined IC50 values is compiled. The IC50 values are converted to pIC50.
-
Molecular Descriptors: For each molecule in the dataset, a set of numerical descriptors (e.g., physicochemical properties, topological indices, 2D fingerprints) is calculated using software like RDKit or MOE.
-
Data Splitting: The dataset is divided into a training set (typically 80%) to build the model and a test set (20%) to evaluate its predictive power on unseen data.[4]
-
Model Building: A machine learning algorithm (e.g., Multiple Linear Regression (MLR), Support Vector Machines (SVM), or Random Forest) is used to build a mathematical model that correlates the molecular descriptors (independent variables) with the pIC50 values (dependent variable).[5][6]
-
Cross-Validation (Internal): The robustness of the model is tested using cross-validation techniques on the training set. This ensures the model is not overfitted to the training data.[4][5]
-
External Validation: The finalized model is used to predict the pIC50 values for the molecules in the test set. The predictive performance is evaluated using metrics like the coefficient of determination (R²).
-
Cross-Validation Techniques and Workflow Visualization
Cross-validation is a critical step to ensure that a QSAR model is robust and predictive. It involves repeatedly partitioning the dataset into training and validation subsets to prevent overfitting.[4][7]
K-Fold Cross-Validation Workflow
The diagram below illustrates the k-fold cross-validation process, a common and reliable method for internal model validation.[5] In this example, k is set to 5. The dataset is split into 5 "folds." The model is trained on 4 folds and tested on the remaining fold. This process is repeated 5 times, with each fold serving as the test set once. The results are then averaged to provide a more robust estimate of the model's performance.
A diagram illustrating the 5-fold cross-validation workflow.
Logical Workflow: From Hit to Lead in Drug Discovery
The development of a new drug from a rhodanine scaffold follows a logical progression from an initial "hit" identified in a screening campaign to a "lead" compound with more drug-like properties. This process is iterative, involving cycles of chemical synthesis and biological testing guided by computational models.
A logical diagram of the hit-to-lead optimization process.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 5. researchgate.net [researchgate.net]
- 6. Modelling methods and cross-validation variants in QSAR: a multi-level analysis$ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Time-split cross-validation as a method for estimating the goodness of prospective prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Carboxyethylrhodanine: A Comparative Analysis of Efficacy Against Standard-of-Care in Aldose Reductase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of N-Carboxyethylrhodanine and the standard-of-care drug, Epalrestat, as inhibitors of aldose reductase. This enzyme is a key target in the management of diabetic complications, particularly diabetic neuropathy. The following sections present quantitative data, experimental methodologies, and visual representations of the underlying biochemical pathways and experimental procedures.
Introduction to Aldose Reductase and the Polyol Pathway
Under normoglycemic conditions, the majority of glucose is metabolized through glycolysis. However, in hyperglycemic states characteristic of diabetes mellitus, excess glucose is shunted into the polyol pathway. The first and rate-limiting enzyme in this pathway is aldose reductase (AR), which reduces glucose to sorbitol, utilizing NADPH as a cofactor. Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase.
The accumulation of sorbitol in tissues that do not depend on insulin for glucose uptake, such as nerves, retina, and the lens of the eye, leads to osmotic stress, cellular damage, and the downstream pathology of diabetic complications. Inhibition of aldose reductase is therefore a primary therapeutic strategy to prevent or mitigate these complications.
This compound belongs to the rhodanine class of compounds, which are known for their diverse biological activities. Specifically, it is a rhodanine-3-acetic acid derivative. The only commercially available aldose reductase inhibitor, Epalrestat, also belongs to this chemical class, making it the relevant standard-of-care for comparison.[1]
Quantitative Comparison of Inhibitory Potency
The table below summarizes the in vitro inhibitory activities of various rhodanine derivatives against aldose reductase, including the standard-of-care drug, Epalrestat.
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Source |
| Epalrestat | Aldose Reductase (ALR2) | 0.87 | 0.98 | [2] |
| Rhodanine-Sulfonate Hybrid (Compound 6) | Aldose Reductase (ALR2) | - | 0.43 | |
| Rhodanine-Sulfonate Hybrid (Compound 8) | Aldose Reductase (ALR2) | - | 0.48 | |
| Rhodanine-3-acetamide derivative (3f) | Aldose Reductase (ALR2) | 0.12 ± 0.01 | - | [3][4] |
| (Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid | Aldose Reductase (ALR2) | Sub-micromolar (over 5x more potent than Epalrestat) | - | [5][6][7] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: The Polyol Pathway and the site of action for aldose reductase inhibitors.
Caption: Workflow for the in vitro aldose reductase inhibition assay.
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay
This protocol outlines a common spectrophotometric method to determine the inhibitory activity of compounds against aldose reductase.
1. Materials and Reagents:
-
Aldose Reductase: Partially purified from rat lens homogenate.
-
Buffer: 0.067 M sodium phosphate buffer (pH 6.2).
-
Cofactor: 0.16 mM NADPH in buffer.
-
Substrate: 10 mM DL-glyceraldehyde in buffer.
-
Test Compounds: this compound, Epalrestat, and other derivatives dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
96-well microplate or quartz cuvettes.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.
2. Enzyme Preparation (Rat Lens Aldose Reductase):
-
Excise lenses from the eyes of Sprague-Dawley rats.
-
Homogenize the lenses in 5 volumes of ice-cold 0.1 M phosphate buffer (pH 7.4).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
The resulting supernatant contains the partially purified aldose reductase and is used for the assay.
3. Assay Procedure:
-
Prepare reaction mixtures in a 96-well plate or cuvettes. Each reaction should contain:
-
100 µL of 0.067 M phosphate buffer (pH 6.2)
-
50 µL of the enzyme preparation
-
10 µL of the test compound at various concentrations (or vehicle for control)
-
-
Pre-incubate the mixture at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of 10 mM DL-glyceraldehyde (substrate).
-
Immediately after adding the substrate, start monitoring the decrease in absorbance at 340 nm for 5-10 minutes at 30-second intervals. This decrease corresponds to the oxidation of NADPH.
-
A blank reaction containing all components except the enzyme should be run to correct for non-enzymatic oxidation of NADPH.
4. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-only) reaction.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from the resulting dose-response curve.
In Vivo Efficacy in a Diabetic Neuropathy Animal Model
This protocol describes a general procedure for evaluating the efficacy of aldose reductase inhibitors in a streptozotocin (STZ)-induced diabetic rat model.
1. Animal Model:
-
Male Sprague-Dawley or Wistar rats (200-250 g).
-
Induce diabetes by a single intraperitoneal injection of STZ (50-65 mg/kg) dissolved in citrate buffer (pH 4.5).
-
Confirm diabetes 48-72 hours after STZ injection by measuring blood glucose levels. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.
2. Treatment Groups:
-
Group 1: Non-diabetic control.
-
Group 2: Diabetic control (vehicle treatment).
-
Group 3: Diabetic + this compound (various doses).
-
Group 4: Diabetic + Epalrestat (e.g., 50 mg/kg/day, oral gavage).
3. Experimental Procedure:
-
Begin daily treatment with the test compounds or vehicle one week after the induction of diabetes and continue for a predefined period (e.g., 8-12 weeks).
-
Monitor body weight and blood glucose levels weekly.
-
At the end of the treatment period, assess the development of diabetic neuropathy using various functional and biochemical endpoints.
4. Assessment of Diabetic Neuropathy:
-
Motor Nerve Conduction Velocity (MNCV):
-
Anesthetize the rats.
-
Stimulate the sciatic nerve at two points (e.g., the sciatic notch and the popliteal fossa) with stimulating electrodes.
-
Record the muscle action potentials from the plantar muscles of the hind paw using recording electrodes.
-
MNCV is calculated by dividing the distance between the two stimulating points by the difference in the latencies of the recorded action potentials.
-
-
Sorbitol Accumulation in Sciatic Nerve:
-
Euthanize the rats and dissect the sciatic nerves.
-
Homogenize the nerve tissue in a suitable buffer.
-
Measure the sorbitol concentration in the homogenate using a specific enzymatic assay or by high-performance liquid chromatography (HPLC).
-
5. Data Analysis:
-
Compare the MNCV and sciatic nerve sorbitol levels among the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
A significant improvement in MNCV and a reduction in sorbitol accumulation in the treated groups compared to the diabetic control group indicate the efficacy of the test compound.
Conclusion
The available evidence strongly suggests that rhodanine-based compounds are potent inhibitors of aldose reductase. While direct comparative data for this compound is limited in the public domain, the extensive research on its close chemical relatives, particularly other rhodanine-3-acetic acid derivatives, demonstrates a high potential for efficacy. Several of these derivatives have shown superior in vitro potency compared to the standard-of-care drug, Epalrestat.
The provided experimental protocols offer a robust framework for the direct comparative evaluation of this compound's efficacy. Such studies are crucial to definitively establish its therapeutic potential in the management of diabetic complications. The visualization of the polyol pathway and the experimental workflow aims to facilitate a clearer understanding of the scientific rationale and the practical steps involved in this area of research. Researchers and drug development professionals are encouraged to utilize these methodologies to further investigate the promising class of rhodanine-based aldose reductase inhibitors.
References
- 1. Epalrestat - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring Reproducibility of Experiments Involving N-Carboxyethylrhodanine: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reproducibility of experiments is paramount. This guide provides a comprehensive overview of N-Carboxyethylrhodanine, also known as Rhodanine-3-acetic acid, a versatile scaffold in medicinal chemistry. We present detailed experimental protocols, comparative data with alternative compounds, and insights into its mechanism of action to facilitate consistent and reliable experimental outcomes.
Synthesis and Characterization of this compound
The reproducibility of any experiment begins with the consistent synthesis and thorough characterization of the starting materials. This compound can be synthesized through various methods, with the one-pot, three-component condensation reaction being a common and efficient approach.
Experimental Protocol: One-Pot Synthesis
A general and reproducible method for the synthesis of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid (this compound) involves the condensation of glycine, carbon disulfide, and chloroacetic acid.
Materials:
-
Glycine
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Carbon disulfide (CS₂)
-
Chloroacetic acid
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve glycine and sodium hydroxide in ethanol.
-
Add carbon disulfide dropwise to the stirring solution at room temperature and continue stirring for 6 hours.
-
Add chloroacetic acid to the reaction mixture and continue stirring for another 5 hours at room temperature.
-
Acidify the resulting mixture with dilute HCl to a pH of 1.0 and stir for 1 hour.
-
The precipitate, this compound, is then collected by filtration, washed, and dried.
Characterization Data
To ensure the identity and purity of the synthesized this compound, a complete characterization is essential. The following data provides a reference for verification.
| Characterization Method | Expected Results |
| Appearance | Light yellow solid |
| Melting Point | 264–268 °C |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 11.22 (s, 1H), 4.94 (s, 2H), 3.57 (s, 2H) |
| ¹³C NMR (125 MHz, DMSO-d₆) | δ 193.6, 166.9, 164.2, 47.4, 44.2 |
| HRMS (ESI-QTOF) | m/z calculated for C₅H₅NO₃S₂ [M+H]⁺ 191.98, found 191.097 |
Comparison with Alternatives: Rhodanine vs. Thiazolidinedione Scaffolds
In drug discovery, the choice of a chemical scaffold is critical. Rhodanine derivatives, including this compound, are often compared to thiazolidinediones due to their structural similarities. Both are five-membered heterocyclic compounds, but they exhibit different biological activities and physicochemical properties. Thiazolidinediones, for instance, are well-known for their use as insulin sensitizers in the treatment of type 2 diabetes.
A study comparing a series of novel thiazolyl-2,4-thiazolidinedione and rhodanine compounds for their anticancer activities revealed that specific rhodanine derivatives exhibited potent effects. For example, compound T21 (a rhodanine derivative) was found to be the most effective against a panel of six cancer cell lines, with IC₅₀ values ranging from 2 to 16 µM.[1] This highlights that while structurally similar, the rhodanine scaffold can offer distinct advantages for specific therapeutic targets.
However, researchers should be aware that rhodanine-containing compounds are often flagged as Pan-Assay Interference Compounds (PAINS).[2][3][4][5] PAINS are molecules that can give false-positive results in high-throughput screening assays through various non-specific mechanisms. Therefore, it is crucial to perform rigorous secondary assays and mechanism-of-action studies to validate any initial screening hits.
Biological Activity and Experimental Protocols
This compound and its derivatives have been investigated for a range of biological activities, primarily as enzyme inhibitors.
Inhibition of Carbonic Anhydrase IX (CA IX)
Derivatives of this compound linked to benzenesulfonamide have been synthesized and shown to be potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX.[6]
The inhibitory activity against hCA isoforms can be determined using a stopped-flow CO₂ hydrase assay.
Principle: The assay measures the inhibition of the CA-catalyzed hydration of CO₂. The change in pH is monitored using a colorimetric indicator.
Procedure:
-
A solution of the enzyme is incubated with the test compound (a derivative of this compound) at varying concentrations.
-
The reaction is initiated by the addition of a CO₂-saturated solution.
-
The rate of the catalyzed reaction is monitored by the change in absorbance of a pH indicator over time.
-
IC₅₀ values are determined by plotting the enzyme activity against the inhibitor concentration.
Inhibition of Hypoxia-Inducible Factor-2α (HIF-2α)
Rhodanine derivatives have been identified as inhibitors of the transcriptional activity of HIF-2α, a key regulator of cellular responses to hypoxia and a driver of tumorigenesis in certain cancers like clear cell renal cell carcinoma.
Principle: This assay measures the ability of a compound to inhibit the transcriptional activity of HIF-2α on a specific target gene promoter.
Procedure:
-
Cells are co-transfected with an expression vector for HIF-2α and a reporter plasmid containing a HIF-responsive element (HRE) driving the expression of a reporter gene (e.g., luciferase).
-
The transfected cells are treated with the test compound (a rhodanine derivative) at various concentrations.
-
After an incubation period, the cells are lysed, and the reporter gene activity (e.g., luminescence) is measured.
-
A decrease in reporter activity indicates inhibition of HIF-2α transcriptional activity.
Signaling Pathways
To understand the functional consequences of inhibiting these targets, it is essential to visualize their respective signaling pathways.
Carbonic Anhydrase IX (CA IX) Signaling in Hypoxia
Under hypoxic conditions, HIF-1α is stabilized and induces the expression of CA IX. CA IX, a transmembrane enzyme, catalyzes the hydration of carbon dioxide to bicarbonate and a proton, contributing to the acidification of the tumor microenvironment and promoting cell survival and migration.[7][8][9][10]
References
- 1. Thiazolidinedione or Rhodanine: A Study on Synthesis and Anticancer Activity Comparison of Novel Thiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. grokipedia.com [grokipedia.com]
- 6. mdpi.com [mdpi.com]
- 7. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of Carbonic Anhydrase IX by Alternatively Spliced Tissue Factor Under Late-Stage Tumor Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling N-Carboxyethylrhodanine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Carboxyethylrhodanine. The following procedures are based on best practices for handling rhodanine derivatives and other potentially hazardous laboratory chemicals.
Immediate Safety and Personal Protective Equipment (PPE)
Personal Protective Equipment (PPE) is the final line of defense against chemical exposure in the laboratory.[1] The minimum required PPE when handling this compound includes a fully buttoned laboratory coat, long pants, and closed-toe shoes that cover the entire foot with a liquid-resistant material.[1]
Eye and Face Protection:
-
Wear safety glasses with side shields or tight-fitting safety goggles to protect against splashes and projectiles.[1]
-
If there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[1]
Skin and Hand Protection:
-
Chemical-resistant gloves are mandatory. PVC gloves with a polyethylene liner are a suitable option for handling rhodanine.
-
It is good practice to double-glove, especially when handling hazardous compounds.[2]
-
Gloves should be inspected for any signs of degradation or puncture before use and changed regularly, typically every 30 to 60 minutes, or immediately if contamination is known or suspected.[2]
-
A laboratory coat must be worn to protect street clothing and skin from contamination.
Respiratory Protection:
-
Work with this compound in a well-ventilated area, preferably within a chemical fume hood with local exhaust ventilation.
-
If there is a risk of generating dust or aerosols and engineering controls are insufficient, respiratory protection is necessary. An N-95 or N-100 particle mask may be sufficient for powders, while a chemical cartridge-type respirator may be required for significant aerosol generation or in the event of a large spill.[2]
-
All personnel requiring respiratory protection must be fit-tested and trained in its proper use.[2]
Quantitative Data for Rhodanine (as a surrogate)
The following table summarizes key quantitative safety data for rhodanine. This information should be used as a conservative estimate of the potential hazards of this compound.
| Data Point | Value | Source(s) |
| Acute Oral Toxicity (LD50, Mouse) | 225 mg/kg | |
| Hazard Statements | Harmful if swallowed. Causes serious eye damage. | |
| Precautionary Statements | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear eye protection/face protection. |
Operational Plan for Handling this compound
1. Receiving and Storage:
- Upon receipt, inspect the container for any damage or leaks.
- Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
- Keep the container tightly closed when not in use.
2. Weighing and Preparation:
- Conduct all weighing and solution preparation inside a certified chemical fume hood to minimize inhalation exposure.
- Use tools such as a scoop or tongs to handle the solid material to avoid direct contact.
- If generating a solution, add the solid to the solvent slowly to avoid splashing.
3. Experimental Use:
- Handle all solutions containing this compound with the same level of precaution as the solid material.
- Ensure all labware is properly labeled.
4. Emergency Procedures:
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
- Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water. Seek medical attention if irritation develops or persists.[4][5]
- Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
- Spills: Clean up all spills immediately. For small powder spills, use dry clean-up procedures to avoid generating dust. For liquid spills, absorb with an inert material and place in a sealed container for disposal.[5] Ensure proper PPE is worn during cleanup.
Disposal Plan for this compound Waste
All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.[6][7] Never dispose of this compound down the drain or in the regular trash.[8]
1. Waste Segregation and Collection:
- Collect all solid and liquid waste containing this compound in designated, properly labeled, and sealed hazardous waste containers.[8]
- Do not mix this compound waste with incompatible materials.[8]
- Use secondary containment for all liquid waste containers to prevent spills.[8]
2. Labeling:
- Clearly label all waste containers with "Hazardous Waste" and the full chemical name "this compound".
3. Storage of Waste:
- Store hazardous waste containers in a designated, well-ventilated, and secure area.
- Keep waste containers closed except when adding waste.[8]
4. Disposal:
- Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[8]
Workflow for Safe Handling of this compound
References
- 1. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 2. pppmag.com [pppmag.com]
- 3. fishersci.com [fishersci.com]
- 4. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 5. newcomersupply.com [newcomersupply.com]
- 6. eurogentec.com [eurogentec.com]
- 7. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
